Product packaging for Reactive orange(Cat. No.:CAS No. 109603-48-7)

Reactive orange

Cat. No.: B035452
CAS No.: 109603-48-7
M. Wt: 573.6 g/mol
InChI Key: NZIUUYVTBDHFPN-FCDQGJHFSA-N
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Description

Reactive Orange is a class of synthetic, sulfonated azo dyes renowned for their covalent bonding capability with nucleophilic functional groups, primarily in textile and biochemical research. In the textile industry, this dye is a critical tool for studying dyeing kinetics, colorfastness, and the development of sustainable dyeing processes on cellulosic fibers like cotton, where it forms stable ether bonds with hydroxyl groups under alkaline conditions. In life sciences, this compound serves as a vital biochemical reagent for protein labeling and purification. Its chromophore allows for spectrophotometric quantification, while its reactive chlorotriazine or vinyl sulfone group enables covalent conjugation to proteins, facilitating studies on protein-protein interactions, cell surface receptor tracking, and the development of diagnostic assays. The compound's mechanism of action involves nucleophilic substitution, where a cellulosate ion or an amino acid side chain (e.g., lysine's epsilon-amino group) displaces the labile chlorine atom on the triazine ring, forming a robust covalent linkage. This irreversible binding is a key feature that researchers leverage to create stable, labeled biomolecular complexes or to permanently modify substrates, making this compound an indispensable tool for probing macromolecular structures and developing advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19N3O11S3 B035452 Reactive orange CAS No. 109603-48-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109603-48-7

Molecular Formula

C20H19N3O11S3

Molecular Weight

573.6 g/mol

IUPAC Name

6-acetamido-4-hydroxy-3-[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C20H19N3O11S3/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33)

InChI Key

NZIUUYVTBDHFPN-FCDQGJHFSA-N

SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)C=C(/C(=N\NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)/C2=O)S(=O)(=O)O

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O

Synonyms

2-((4-(7-acetamido-1-hydroxy-3-sulfo-2-naphthylazo)phenyl)sulfonyl)ethyl sulfate
reactive orange

Origin of Product

United States

Synthesis and Derivatization Research of Reactive Orange

Synthetic Pathways and Process Optimization of Reactive Orange Compounds

The manufacturing of this compound dyes involves intricate chemical processes that have been the subject of extensive research to enhance efficiency, yield, and environmental compatibility. The core of their synthesis revolves around the strategic combination of aromatic intermediates through condensation, diazotization, and coupling reactions.

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental to the synthesis of many this compound dyes, particularly those containing a triazine reactive group. A common starting material for this process is cyanuric chloride, a versatile compound that can undergo sequential condensation reactions with various aromatic amines.

In a typical synthetic route, cyanuric chloride is first made into a slurry with ice and water. google.com This is followed by a primary condensation reaction with an aromatic amine, such as metanilic acid. google.com The reaction conditions, including temperature and pH, are carefully controlled to ensure the selective substitution of one chlorine atom on the triazine ring. For instance, a primary condensation might be carried out at a low temperature, which is then followed by a secondary condensation with a different amine, like a refined J acid sodium salt, at a slightly higher temperature and a controlled pH of 4.0–4.5. google.com This step-wise approach allows for the construction of a complex dye molecule with specific chromophoric and reactive properties.

The following table summarizes the key reactants and conditions in a typical condensation pathway for a this compound dye:

StepReactant 1Reactant 2Key ConditionsProduct
Primary Condensation Cyanuric ChlorideMetanilic AcidLow temperaturePrimary condensation liquid
Secondary Condensation Primary condensation liquidRefined J Acid Sodium SaltTemperature: 25–30 °C, pH: 4.0–4.5Secondary condensation liquid

Diazotization and Coupling Reactions in this compound Synthesis

The vibrant color of this compound dyes is primarily due to the presence of an azo group (-N=N-), which acts as the principal chromophore. chemrevlett.com This azo linkage is formed through a two-step process involving diazotization and coupling.

Diazotization: This reaction converts a primary aromatic amine into a diazonium salt. For example, aniline-2,5-disulfonic acid can be treated with sodium nitrite (B80452) and hydrochloric acid at a low temperature (0–5 °C) and a pH of ≤1.0 to form the corresponding diazonium salt. google.com The instability of diazonium salts necessitates that they are typically prepared in situ and used immediately in the subsequent coupling reaction. nih.gov

Coupling: The newly formed diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component, such as the secondary condensation product from the previous step. google.com This electrophilic aromatic substitution reaction is usually carried out under alkaline conditions to yield the final azo dye. google.com The temperature of this coupling reaction is also critical and is often maintained at 10–13 °C with a pH of 5.5–6.0 to promote the desired reaction and minimize side products. google.com

The general scheme for the formation of the azo linkage can be represented as: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O Ar-N₂⁺X⁻ + Ar'-H → Ar-N=N-Ar' + HX

Where Ar and Ar' represent aromatic moieties.

Purification and Yield Enhancement Methodologies

Following the synthesis, the crude this compound dye must be purified to remove unreacted starting materials, byproducts, and inorganic salts. Common purification techniques include salting out, filtration, and spray drying. google.com In the salting-out process, a high concentration of an electrolyte, such as sodium chloride, is added to the reaction mixture to decrease the solubility of the dye and cause it to precipitate. google.com The precipitated dye is then collected by filtration.

Modern purification methods, such as ultrafiltration and nanofiltration, are also being employed to achieve higher purity and concentrate the dye solution. arcjournals.org One patented process mentions the use of a nanofiltration membrane for the concentration and purification of a novel this compound dye solution.

Eco-Friendly Synthesis Approaches for this compound

The environmental impact of dye synthesis is a significant concern, leading to research into more eco-friendly manufacturing processes. While much of the "green" research in the context of reactive dyes focuses on their degradation and removal from wastewater, some synthetic strategies aim to reduce the environmental footprint at the source. mdpi.comnih.gov

One notable eco-friendly approach involves modifying the synthesis process to minimize waste generation. As mentioned previously, a revised synthesis path for an orange reactive dye that avoids the salting-out step significantly reduces the amount of saline wastewater produced. google.com This is a step towards a cleaner production process.

Another strategy is the use of more environmentally benign reagents and catalysts. Research in the broader field of azo dye synthesis has explored the use of polymer-supported reagents, which can be easily separated from the reaction mixture and potentially reused, thereby minimizing waste. researchgate.net While not specific to this compound, these green chemistry principles are applicable.

The development of reactive dyes with higher fixation rates is another indirect eco-friendly approach. Dyes that form a more stable covalent bond with the fabric lead to less unfixed dye being washed off during the dyeing process, resulting in lower levels of pollutants in the effluent.

Structural Characterization of this compound Derivatives in Research

The structural characterization of this compound dyes and their derivatives is essential for understanding their properties and performance. Various analytical techniques are employed to confirm the structure, purity, and chemical characteristics of these compounds.

Identification of Chromophoric and Reactive Groups in this compound

The structure of a reactive dye can be generally represented as D-B-RG, where D is the chromophore, B is a bridging group, and RG is the reactive group.

Chromophoric Groups: The color of this compound dyes is attributed to their chromophoric systems, which are parts of the molecule that absorb light in the visible spectrum. For most this compound dyes, the primary chromophore is the azo group (-N=N-) connecting two or more aromatic rings. chemrevlett.commdpi.com The specific shade of orange is influenced by the nature of the aromatic rings (e.g., derivatives of naphthalene (B1677914) or benzene) and the presence of various substituents on these rings. mdpi.com Spectroscopic techniques like UV-Visible spectroscopy are used to identify the absorption maxima (λmax) of the dye, which is directly related to its color. For example, the photodegradation study of C.I. This compound 16 identified its absorbance peak in the visible region at 480 nm, which is characteristic of the azo linkage. researchgate.net

Reactive Groups: The defining feature of reactive dyes is the presence of a reactive group that forms a covalent bond with the fiber, typically cotton, wool, or nylon. mdpi.com This covalent bonding is responsible for the high wash fastness of reactive dyes. Common reactive groups found in orange dyes include those based on triazine and vinyl sulfone. google.com For example, a monochlorotriazinyl group is a common reactive moiety. The presence and type of these reactive groups can be confirmed using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry. chemrevlett.comarcjournals.org For instance, the analysis of novel bisazo reactive dyes by IR and 1H-NMR spectra has been used to prove their intended structures.

The following table provides examples of this compound dyes and their identified chromophoric and reactive groups:

Dye Name/TypeChromophore SystemReactive Group(s)
C.I. This compound 16 Azo group linking benzene (B151609) and naphthalene rings researchgate.netVinyl sulfone google.com
This compound K-GN Azo dye google.comTriazine-based google.com
Azo Reactive Red Dyes (structurally similar to orange) Monoazo arcjournals.orgVinyl sulfone arcjournals.org
Novel Bifunctional Reactive Dyes Thiazole-based azo systemMonochlorotriazinyl and Vinyl sulfone

Investigation of Molecular Conformation and Isomerism

The molecular conformation and potential for isomerism are critical aspects of the chemical properties of reactive dyes, influencing their color, reactivity, and interaction with substrates. For azo dyes, including those classified as "this compound," these investigations primarily focus on the planarity of the molecule and the stereochemistry around the nitrogen-nitrogen double bond.

Molecular Conformation of this compound 16

This compound 16 (RO16) is a prominent member of the this compound dye class. Its molecular structure, characterized by a substituted azobenzene (B91143) core, has been the subject of theoretical studies to elucidate its preferred conformation. researchgate.netresearchgate.netnih.gov Computational analyses using Density Functional Theory (DFT) have been employed to predict the three-dimensional arrangement of the atoms in the RO16 molecule. researchgate.netresearchgate.netnih.gov

These studies indicate that the trans isomer is the more stable form of RO16. researchgate.net In this conformation, the aromatic rings attached to the azo group (–N=N–) are positioned on opposite sides of the double bond. This arrangement results in a more linear and sterically favorable structure. The planarity of the molecule can be influenced by the nature and position of its substituents. For many azobenzene derivatives, the aromatic rings are not perfectly coplanar with the azo bridge due to steric hindrance, leading to a twisted conformation. researchgate.net

Isomerism in this compound Dyes

A significant feature of azo dyes is the existence of geometric isomers, specifically cis and trans isomers (also referred to as Z and E isomers, respectively), arising from the restricted rotation around the nitrogen-nitrogen double bond. The trans isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the bulky aryl groups. rsc.orgnih.gov

The interconversion between these isomers can be induced by photochemical means. rsc.orgnih.gov Irradiation with light of a suitable wavelength, typically in the UV or visible region, can promote the trans-to-cis isomerization. This process involves the excitation of electrons in the azo chromophore to higher energy states, where rotation around the N=N bond becomes more facile. The reverse reaction, from the less stable cis isomer back to the trans form, can occur either thermally or upon irradiation with a different wavelength of light. rsc.orgnih.gov

The structural differences between the cis and trans isomers lead to distinct physical and chemical properties, including their absorption spectra, which is a key aspect of their function as dyes.

Spectroscopic and Computational Characterization

The characterization of these isomers is often accomplished through a combination of spectroscopic techniques and computational modeling. ¹H NMR spectroscopy, particularly when coupled with in-situ laser irradiation, is a powerful tool for identifying and characterizing the unstable cis isomers of water-soluble azo dyes. rsc.orgnih.gov The photoisomerization process can be monitored by observing significant changes in the chemical shifts of aromatic protons located near the azo linkage. rsc.orgnih.gov

Density Functional Theory (DFT) calculations complement these experimental findings by providing insights into the structural features of both the trans and cis isomers. rsc.orgnih.gov These computational methods can predict molecular geometries, energy differences between isomers, and other electronic properties that are reflected in the experimental NMR data. rsc.orgnih.gov For instance, DFT studies on RO16 have provided information on its electronic transitions and reactivity, which are inherently linked to its molecular conformation. researchgate.netresearchgate.netnih.gov

Table 1: General Characteristics of Azo Dye Isomerism

Propertytrans Isomercis Isomer
Thermodynamic Stability More stableLess stable
Molecular Geometry Generally more planar/linearGenerally non-planar/bent
Interconversion Can be converted to cis by photo-irradiationCan revert to trans thermally or by photo-irradiation
Spectroscopic Properties Distinct absorption spectrumDifferent absorption spectrum from the trans isomer

Dyeing Mechanisms and Textile Application Research of Reactive Orange

Sustainable Dyeing Processes Utilizing Reactive Orange

Non-Aqueous Medium Dyeing for this compound

The conventional aqueous dyeing process for reactive dyes, including this compound, is known for its high water and salt consumption, as well as significant wastewater generation. To address these environmental concerns, research has explored the use of non-aqueous media for dyeing.

One promising approach involves the use of green non-nucleophilic solvents. These solvents aim to eliminate dye hydrolysis, a common issue in aqueous dyeing where the dye reacts with water instead of the fiber, leading to reduced dye fixation and increased effluent pollution. A study demonstrated a 10-cycle repeated dyeing sequence using this compound 5 in such a non-aqueous medium, achieving consistently high shade buildup, excellent colorfastness, and a dramatic reduction in resource consumption. uni.lu The mechanisms of amine-promoted dye fixation in this novel system were modeled using Density Function Theory (DFT) calculations, elucidating the formation of amine-dye intermediates. uni.lu

Another investigation explored a water-saving and salt-free reactive dyeing process for cotton fabrics utilizing a non-aqueous liquid paraffin (B1166041) system. For this compound K-7G, this system achieved an exhaustion rate of almost 100% (without salt) and a total fixation rate of approximately 90% under optimal conditions. uni.lu The high dye uptake was attributed to a "pushing" force resulting from the interfacial tension between hydrophilic dyes and hydrophobic paraffin oil, while the high fixation rate was mainly due to significantly less hydrolysis of reactive dyes in the non-aqueous environment. uni.lu

The application of a coconut oil/water dual-phase dyeing system has also been studied for salt-free reactive dyeing of cotton with dyes such as C.I. This compound 70. This system demonstrated that an oil to water ratio of 3:1 yielded the highest color yields (K/S values), surpassing conventional aqueous-based dyeing. nih.gov Furthermore, the dual-phase system resulted in higher dye fixation, indicating reduced dye hydrolysis, and offered superior color fastness to washing and rubbing. nih.gov The reusability of the recovered coconut oil from the spent dye bath was also demonstrated, highlighting its potential for cleaner production. nih.gov

The introduction of additives like polyethylene (B3416737) glycol 400 (PEG-400) in non-aqueous dyeing systems has shown to improve dyeing properties. For reactive dyes, including a derivative of C.I. Reactive Black 5, PEG-400 at a concentration of 3.0 g/L increased the color strength (K/S value) of dyed fabric by 33.5% and effectively reduced the hydrolysis rate of the dye by 20.9%. wikipedia.org PEG-400 also helped decrease the aggregation of high-concentration reactive dyes and increased their solubility, contributing to improved dye uptake. wikipedia.org

Reverse micelles in non-aqueous alkane media, such as nonane (B91170), have also been investigated as a dyeing medium for cotton with reactive dyes. This approach offers benefits in terms of eco-friendliness, energy saving, and safety. Studies have shown that nonane reverse micellar dyeing can achieve good color matching and levelness comparable to conventional aqueous dyeing, with good color fastness to laundering. chem960.com Additionally, a high recovery rate of nonane (98%) was demonstrated through fractional distillation. chem960.com

Recycling and Reuse Strategies in this compound Dye Baths

The textile industry faces significant challenges related to water and chemical consumption, particularly in reactive dyeing processes which require large quantities of salt and generate considerable wastewater containing unfixed dyes. Consequently, recycling and reuse strategies for spent dye baths are crucial for sustainable textile production.

Ozonation has emerged as an effective advanced oxidation process for decolorizing exhausted reactive dye baths, making the treated water suitable for reuse. Studies have shown that ozonation can achieve complete decolorization of dye effluents within a short contact time, with good color reproducibility for dark shades when 50-90% of color is removed. The treated water can be recycled for multiple dyeing cycles without significantly affecting the dyeing quality. However, while ozonation is efficient in decolorization, the removal of chemical oxygen demand (COD) might not always be significant.

Photo-electrochemical treatment, sometimes assisted by UV irradiation, also presents a viable method for treating reactive dye wastewater. This approach has demonstrated the possibility of reusing discolored effluents for new dyeing processes, often achieving low color differences (ΔEcmc ≤ 1, which is the industry acceptance limit) compared to dyeing with fresh water. This method significantly contributes to reducing water consumption and salt discharge.

Another strategy involves the use of calcium hydroxide (B78521) to remove residual dyes from reactive dyeing wastewater. This treatment allows for the purification and subsequent reuse of the residual liquid, including the valuable salt content. Research indicates that such reuse has no adverse influence on the color parameters or shade of the fabric, and dyeing fastness remains comparable to fabrics dyed with pure water even after multiple reuse cycles.

Enzymatic treatments, such as those employing horseradish peroxidase, have also been explored for decolorizing post-dyeing washing liquors. High color removal efficiencies (e.g., 99%) have been achieved, making reuse feasible, although dilution might be necessary to mitigate the negative interference of residual impurities on subsequent dyeing results.

Optimization of Dyeing Cycles for this compound

In the non-aqueous liquid paraffin system, optimal dyeing conditions for this compound K-7G were identified. These included a pickup rate of 120%, a sodium carbonate (Na2CO3) concentration of 50 g/L, and fixation at 85 °C for 40 minutes. uni.lu These conditions led to high dye uptake and fixation rates, attributed to the unique properties of the non-aqueous medium that reduce dye hydrolysis. uni.lu

For the coconut oil/water dual-phase dyeing process using C.I. This compound 70, optimization studies revealed that an oil to water ratio of 3:1 was optimal for achieving the highest color yields. nih.gov This ratio also contributed to better dye fixation and superior colorfastness, indicating that the dual-phase system effectively minimizes dye hydrolysis during the dyeing process. nih.gov

Furthermore, comprehensive optimization studies in non-aqueous media have addressed the three major stages of cotton reactive dyeing: cellulose (B213188) swelling, dye adsorption, and dye fixation. For instance, research involving this compound 5 demonstrated how these stages could be optimized to achieve sustainable dyeing with reduced resource consumption. uni.lu

While many optimization studies for this compound dyes focus on their removal from wastewater, the insights gained from non-aqueous dyeing research directly contribute to optimizing the dyeing cycle itself by identifying conditions that maximize dye utilization and minimize waste generation at the source.

Environmental Remediation and Degradation Research of Reactive Orange

Adsorptive Removal of Reactive Orange from Aqueous Solutions

Adsorption Mechanisms of this compound

Electrostatic Interactions in this compound Adsorption

Electrostatic interactions represent a primary driving force in the adsorption of this compound dyes, which are typically anionic in nature deswater.comiwaponline.comnih.gov. The pH of the solution plays a crucial role in determining the surface charge of the adsorbent and the ionization state of the dye molecules nih.govdergipark.org.triaeng.org. Optimal adsorption often occurs under acidic conditions, where the adsorbent surface becomes positively charged due to the protonation of its functional groups, such as amino or hydroxyl groups iwaponline.comnih.govdergipark.org.triaeng.org. This positive charge facilitates a strong electrostatic attraction with the negatively charged sulfonate groups of the this compound dye molecules iwaponline.comnih.govdergipark.org.triaeng.org.

For instance, studies on this compound 16 (RO16) adsorption onto Amberlyst A21 resin demonstrated maximum removal efficiency at a pH of 2.0, attributed to the strong electrostatic interactions between the anionic dye and the protonated, positively charged Amberlyst A21 surface dergipark.org.tr. Similarly, the adsorption of this compound 12 (RO12) onto CaFeO nanoparticles exhibited maximum removal at pH 2.0, with electrostatic interaction identified as the main driving force iwaponline.com. As the solution pH increases, the adsorbent surface tends to become less positively charged or even negatively charged, leading to electrostatic repulsion between the adsorbent and the anionic dye, consequently reducing adsorption efficiency iwaponline.comnih.govdergipark.org.tr.

Hydrogen Bonding and Dipole-Dipole Interactions

Hydrogen bonding is another significant mechanism contributing to the adsorption of this compound dyes deswater.comresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.comcabidigitallibrary.orgresearchgate.netscispace.commurdoch.edu.auroyalsocietypublishing.org. This compound dyes, such as RO16, possess hydroxyl groups and other oxygen/nitrogen atoms that can readily form hydrogen bonds with various functional groups (e.g., hydroxyl and carboxyl groups) present on the adsorbent's surface researchgate.netnih.govresearchgate.net.

Beyond direct hydrogen bonding, dipole-dipole interactions, including a specific type known as Yoshida H-bonding, have been identified deswater.comresearchgate.netcabidigitallibrary.orgresearchgate.netiwaponline.com. Dipole-dipole hydrogen bonding interactions can occur between the hydrogen atoms of hydroxyl groups on the adsorbent surface and the oxygen and nitrogen atoms within the this compound dye molecules researchgate.net. Yoshida H-bonding, in particular, describes interactions between hydroxyl groups on the adsorbent surface and the aromatic rings present in the dye molecules researchgate.net. These interactions collectively enhance the binding affinity between the dye and the adsorbent.

Pore Filling Mechanisms in this compound Adsorption

For adsorbents characterized by a high degree of porosity, such as biochars and activated carbons, pore filling is often identified as a dominant adsorption mechanism for this compound dyes researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comscispace.com. This mechanism involves the diffusion of dye molecules from the bulk solution into the intricate porous network of the adsorbent material, where they become entrapped within the pores researchgate.netmdpi.com. The effectiveness of pore filling is directly correlated with the adsorbent's specific surface area and its microporosity researchgate.netnih.gov. For example, nitrogen-doped biochars, which exhibit increased microporosity, have shown enhanced RO16 removal primarily through pore filling, alongside other mechanisms researchgate.netnih.gov.

Lewis Acid-Base and π-π Interactions in this compound Adsorption

Lewis acid-base interactions and π-π interactions are also crucial in the adsorption of this compound dyes researchgate.netresearchgate.netresearchgate.netnih.govmdpi.comcabidigitallibrary.orgresearchgate.netscispace.commurdoch.edu.auroyalsocietypublishing.orgdbc.wroc.pl. Lewis acid-base interactions involve the donation and acceptance of electron pairs. For instance, nitrogen-doped biochars can act as Lewis bases, donating electrons from their nitrogen and oxygen functionalities to the this compound dye molecules, thereby facilitating adsorption researchgate.netmdpi.com.

π-π interactions, also referred to as n-π stacking interactions, occur between the aromatic rings of the this compound dye molecules and the aromatic or graphitic structures present in the adsorbent material deswater.comresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.comcabidigitallibrary.orgresearchgate.netscispace.commurdoch.edu.auroyalsocietypublishing.orgdbc.wroc.pl. These interactions arise from the overlap of electron clouds in the π-orbitals. The delocalization of lone pair electrons from nitrogen and oxygen atoms within the adsorbent's polymeric matrix with the π orbital of the dye's aromatic ring can lead to significant n-π interactions, further stabilizing the adsorbed dye researchgate.net.

Ion-Exchange Mechanisms in this compound Adsorption

Ion exchange is a significant mechanism, particularly relevant for the removal of anionic this compound dyes iaeng.orgroyalsocietypublishing.orgdbc.wroc.plrsisinternational.orgacs.org. This process involves the exchange of dye anions from the solution with other ions (e.g., hydroxyl ions or other counter-ions) that are initially present on the adsorbent's surface iaeng.orgrsisinternational.org.

The influence of ionic strength on adsorption capacity can provide evidence for ion exchange. For example, a decrease in the adsorption of this compound 13 (RO13) with an increase in ionic strength (e.g., by adding KCl) suggests that competing ions in the solution hinder the dye's access to the adsorption sites, indicating an ion-exchange mechanism rsisinternational.org. Anion exchange resins are particularly effective in this regard, as their positively charged functional groups can form ionic pairs with the negatively charged sulfonate groups of the dye molecules, thereby facilitating their removal from the aqueous phase dbc.wroc.pl.

Adsorption Kinetics of this compound

The pseudo-second-order (PSO) kinetic model frequently provides the best fit for this compound adsorption data across various adsorbents, suggesting that chemisorption is the predominant rate-controlling step jocpr.commdpi.comiwaponline.comiwaponline.comrsisinternational.orgscirp.orgbibliotekanauki.pl. This indicates that the adsorption process involves the formation of chemical bonds between the dye molecules and the active sites on the adsorbent surface mdpi.com. For instance, the adsorption kinetics of RO16 onto a Cu(I)-Polyaniline composite were best described by the pseudo-second-order model, indicating a chemisorption-controlled process mdpi.com. Similarly, the adsorption of RO12 onto CaFeO nanoparticles also accurately followed the pseudo-second-order kinetic model iwaponline.com. This compound 4 (RO4) adsorption on sesame stalk also conformed to the pseudo-second-order model bibliotekanauki.pl.

While PSO is often a superior fit, the pseudo-first-order (PFO) kinetic model can also describe some this compound adsorption processes, particularly those where physisorption plays a more significant role mdpi.comdergipark.org.tr. For example, the adsorption of RO16 onto Amberlyst A21 resin was successfully described by a pseudo-first-order kinetic model dergipark.org.tr. Additionally, the adsorption of RO16 by a chitosan-glyoxal/TiO nanocomposite was well-described by the pseudo-first-order kinetic model deswater.comcabidigitallibrary.orgresearchgate.net.

The Elovich model is another kinetic model that has been noted to effectively describe the kinetic data for this compound 16 adsorption on certain biochar adsorbents researchgate.netnih.govmdpi.comacs.orgnih.gov. This model is often indicative of chemisorption occurring on heterogeneous surfaces.

The following table summarizes some key kinetic findings for this compound adsorption:

This compound DyeAdsorbentBest-Fit Kinetic ModelAdsorption Capacity (qmax)Reference
This compound 16Cu(I)-Polyaniline compositePseudo-second-order392.156 mg/g mdpi.com
This compound 12CaFeO nanoparticlesPseudo-second-order276.92 mg/g iwaponline.com
This compound 16Amberlyst A21 resinPseudo-first-order175.13 mg/g dergipark.org.tr
This compound 16Chitosan-glyoxal/TiO nanocompositePseudo-first-order390.5 mg/g deswater.comcabidigitallibrary.orgresearchgate.net
This compound 4Sesame stalkPseudo-second-order178.57 mg/g (at 60°C) bibliotekanauki.pl
This compound 16Nitrogen-doped biocharElovich173.9 mg/g nih.govmdpi.comnih.gov
This compound 107Alternaria Raphani fungusPseudo-second-order28.74 mg/g jocpr.com
Pseudo-First-Order Kinetic Models for this compound Adsorption

The pseudo-first-order kinetic model, often referred to as the Lagergren model, describes adsorption processes where the rate of solute uptake is proportional to the number of available adsorption sites on the adsorbent surface. This model suggests that the adsorption rate is controlled by diffusion through a liquid film around the adsorbent particle.

Studies on the adsorption of this compound have occasionally shown applicability of the pseudo-first-order model, though it is often compared with other kinetic models. For instance, the adsorption of this compound 16 (RO16) onto Amberlyst A21 resin was found to be well-described by the pseudo-first-order kinetic model. In this study, the rate constant (k1) was determined as 1.73 x 10⁻² min⁻¹, and the calculated equilibrium adsorption capacity (qe) was 89.50 mg g⁻¹. The correlation coefficient (R²) for this model was relatively high, and the theoretical qe value closely matched the experimental qe of 86.50 mg g⁻¹ for an initial RO16 concentration of 100 mg L⁻¹. uni.lu Similarly, research on the adsorption of this compound 16 onto a Chitosan-Glyoxal/TiO2 nanocomposite also indicated that the kinetic results were well-described by the pseudo-first-order kinetic model. nih.gov

However, in several other investigations, while the pseudo-first-order model was applied for analysis, other models, particularly the pseudo-second-order model, often provided a better fit to the experimental data. For example, studies involving this compound 107 onto Alternaria Raphani biomass alfa-chemistry.com, this compound 16 onto Cu(I)-Polyaniline composite nih.gov, this compound 12 onto CaFe2O4 nanoparticles wikipedia.org, this compound 20 onto Activated Tamarind Kernel Powder (ATKP) guidechem.comworlddyevariety.com, and this compound 13 onto puffed rice nih.gov utilized the pseudo-first-order model for analysis, but ultimately found the pseudo-second-order model to be more suitable for describing their respective adsorption kinetics.

Table 1: Pseudo-First-Order Kinetic Parameters for this compound Adsorption

This compound DyeAdsorbentk1 (min⁻¹)qe,cal (mg g⁻¹)Reference
This compound 16Amberlyst A211.73 x 10⁻²89.50High (>0.990) uni.lu
This compound 16Chitosan-Glyoxal/TiO2 nanocomposite--Well-described nih.gov

Note: Data for k1 and qe,cal are specific to the conditions reported in the cited studies.

Pseudo-Second-Order Kinetic Models for this compound Adsorption

The pseudo-second-order kinetic model assumes that the rate-limiting step in the adsorption process is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. This model is widely applied and often provides a strong fit for the adsorption of dyes.

Numerous studies on this compound adsorption have demonstrated that the pseudo-second-order kinetic model provides an excellent description of the experimental data. For the removal of this compound 16 (RO16) by a Cu(I)-Polyaniline composite, the adsorption kinetics were confirmed to be pseudo-second-order, suggesting a chemisorption-controlled process. nih.govnih.gov Similarly, the biosorption of this compound 107 onto both live and autoclaved biomass of Alternaria Raphani was well-described by the pseudo-second-order model. alfa-chemistry.com

The adsorption of this compound 12 onto magnetically separable CaFe2O4 nanoparticles accurately obeyed the pseudo-second-order kinetic model, with high correlation coefficients (R²) ranging from 0.988 to 0.994, further supporting a chemisorption mechanism. wikipedia.org Activated Tamarind Kernel Powder (ATKP) used for this compound 20 removal also showed that the pseudo-second-order model was the best fit for the kinetic data. guidechem.comworlddyevariety.com Adsorption of this compound 13 onto puffed rice also demonstrated good agreement with the pseudo-second-order kinetic model. nih.gov Furthermore, the adsorption of this compound 4 onto sesame stalks and this compound 122 onto Ionic Liquid Coated Fe3O4 Magnetic Nanoparticles were found to be in accordance with, or preferably followed, the pseudo-second-order kinetic model, respectively. nih.govepa.gov For this compound 12 adsorption onto rice husk, the pseudo-second-order model yielded a superior fit (R² = 0.9993) compared to the pseudo-first-order model (R² = 0.9652). chemsrc.com

Table 2: Pseudo-Second-Order Kinetic Parameters for this compound Adsorption

This compound DyeAdsorbentR² (Typical Range)Indicated MechanismReference
This compound 16Cu(I)-Polyaniline compositeBest FitChemisorption nih.govnih.gov
This compound 107Alternaria Raphani (live/autoclaved)Well-described- alfa-chemistry.com
This compound 12CaFe2O4 nanoparticles0.988–0.994Chemisorption wikipedia.org
This compound 20Activated Tamarind Kernel PowderBest Fit- guidechem.comworlddyevariety.com
This compound 13Puffed RiceWell-described- nih.gov
This compound 4Sesame StalksIn accordance- nih.gov
This compound 122Ionic Liquid Coated Fe3O4 NanoparticlesPreferred Fit- epa.gov
This compound 12Rice Husk0.9993- chemsrc.com
Elovich and Other Kinetic Models in this compound Adsorption

Beyond pseudo-first-order and pseudo-second-order models, other kinetic models, such as the Elovich model and diffusion models (intraparticle diffusion and film diffusion), are employed to gain further insights into the adsorption mechanism.

Diffusion models, such as the intraparticle diffusion model and film diffusion model, help to identify the rate-limiting step of the adsorption process. For this compound 12 adsorption onto CaFe2O4 nanoparticles, the intra-particle diffusion model was applied to understand the mass transfer process and interaction between the dye and active sites. wikipedia.org In the case of this compound 13 adsorption onto puffed rice, the rate-controlling step was found to be governed by both intraparticle diffusion and film diffusion. nih.gov For this compound 12 adsorption onto rice husk, the rate of adsorption was controlled by both boundary layer and pore diffusion. chemsrc.com

Adsorption Equilibrium Isotherm Studies for this compound

Adsorption equilibrium isotherms describe the relationship between the amount of adsorbate adsorbed by the adsorbent and the concentration of the adsorbate remaining in the solution at equilibrium, at a constant temperature. These models provide crucial information about the adsorption mechanism, surface properties of the adsorbent, and the affinity between the adsorbate and adsorbent.

Langmuir Isotherm Modeling for this compound

The Langmuir isotherm model is based on the assumption of monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites, and no interaction between adsorbed molecules. This model is frequently found to be the best fit for this compound adsorption systems.

Numerous studies have reported the Langmuir model as the best or most suitable fit for this compound adsorption. For this compound 16 (RO16) adsorption onto Amberlyst A21, the Langmuir isotherm model corresponded well with experimental data, showing a high correlation coefficient (R² > 0.990) and a calculated maximum adsorption capacity (qm) of 175.13 mg g⁻¹. uni.lu The adsorption of RO16 onto a Cu(I)-Polyaniline composite also showed greater suitability towards the Langmuir isotherm, presuming the formation of a monolayer of dye molecules on a homogeneous adsorbent surface, with a calculated maximum capacity (qm) of 392.156 mg/g. nih.govnih.govwikipedia.org

For this compound 107 biosorption by Alternaria Raphani (live and autoclaved biomass), the Langmuir model provided good linear correlation coefficients (R² values of 0.9868 for live and 0.9929 for autoclaved biomass), with adsorption capacities (Qo) of 23.81 mg/g and 28.74 mg/g, respectively. alfa-chemistry.com this compound 12 adsorption onto CaFe2O4 nanoparticles firmly followed the Langmuir isotherm model (R²: 0.997), confirming monolayer adsorption and an uptake capacity of 276.92 mg/g. wikipedia.org Similarly, this compound 13 adsorption onto NiFe2O4 nanoparticles was well fitted by the Langmuir model, indicating a monolayer coverage with a maximal adsorption capacity of 243.9 mg g⁻¹.

Other studies supporting the Langmuir model include this compound 16 onto Resorcinol-Formaldehyde Carbon Gel, this compound 16 onto Chitosan-Glyoxal/TiO2 nanocomposite (maximum adsorption capacity of 390.5 mg/g) nih.gov, this compound 16 onto brewery yeast, and this compound 4 onto sesame stalks, where temperature increases enhanced the monolayer adsorption capacity from 84.75 to 178.57 mg/g. nih.gov For this compound 12 adsorption onto rice husk, the Langmuir isotherm was found to be the optimum isotherm with an R² of 0.993. chemsrc.com

Table 3: Langmuir Isotherm Parameters for this compound Adsorption

This compound DyeAdsorbentqm (mg g⁻¹)Reference
This compound 16Amberlyst A21175.13>0.990 uni.lu
This compound 16Cu(I)-Polyaniline composite392.1560.996 nih.govnih.govwikipedia.org
This compound 107Alternaria Raphani (autoclaved)28.740.9929 alfa-chemistry.com
This compound 107Alternaria Raphani (live)23.810.9868 alfa-chemistry.com
This compound 12CaFe2O4 nanoparticles276.920.997 wikipedia.org
This compound 13NiFe2O4 nanoparticles243.9Well-fitted
This compound 16Chitosan-Glyoxal/TiO2 nanocomposite390.5In agreement nih.gov
This compound 4Sesame Stalks84.75 - 178.57 (temp. dependent)Analyzed nih.gov
This compound 12Rice Husk-0.993 chemsrc.com
Freundlich Isotherm Modeling for this compound

The Freundlich isotherm model is an empirical equation that describes heterogeneous surface energy systems and multilayer adsorption. It is often applied to adsorption on surfaces with non-uniform adsorption energy.

While the Langmuir model often provides a better fit, the Freundlich isotherm is also commonly applied to analyze this compound adsorption data. For this compound 16 adsorption onto a Cu(I)-Polyaniline composite, the Freundlich isotherm had an R² value of 0.982, though the Langmuir model was deemed more suitable. nih.gov Similarly, for this compound 107 biosorption by Alternaria Raphani, the Freundlich model was analyzed, yielding linear R² values of 0.9505 for live biomass and 0.7394 for autoclaved biomass. alfa-chemistry.com The Freundlich isotherm was also utilized in studies involving this compound 16 onto Amberlyst A21 uni.lu, this compound 4 onto sesame stalks nih.gov, and this compound 16 onto Chitosan-Glyoxal/TiO2 nanocomposite nih.gov. In the case of this compound 122 adsorption onto Ionic Liquid Coated Fe3O4 Magnetic Nanoparticles, the Freundlich isotherm was preferably followed. epa.gov For this compound 12 onto rice husk, the Freundlich isotherm was considered, but Langmuir was found to be optimum. chemsrc.com

Temkin and Redlich-Peterson Isotherm Modeling for this compound

The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on adsorption and assumes that the heat of adsorption decreases linearly with increasing coverage of the adsorbent surface. The Redlich-Peterson isotherm is a three-parameter model that combines elements of both Langmuir and Freundlich isotherms, applicable over a wide range of concentrations for both homogeneous and heterogeneous systems.

The Temkin isotherm has been applied in several studies of this compound adsorption. For this compound 16 onto Amberlyst A21, the Temkin isotherm was utilized, but the Langmuir model provided a better fit. uni.lu In contrast, for the adsorption of this compound 20 onto Activated Tamarind Kernel Powder (ATKP), the Temkin isotherm model was found to be the best-fitted model for the experimental data. guidechem.comworlddyevariety.com The Temkin model was also analyzed for this compound 4 adsorption onto sesame stalks nih.gov and this compound 12 onto rice husk, where Langmuir was ultimately found to be optimum. chemsrc.com

The Redlich-Peterson isotherm has shown strong applicability in certain this compound adsorption systems. For instance, the adsorption of this compound 16 onto nitrogen-doped nanoporous biochar was best fitted by the Redlich-Peterson model. chem960.com This model has also been used to describe the sorption equilibrium of other azo dyes, such as Direct Orange 26 and Reactive Blue 81 onto rye straw, and was applied to adjust experimental data for Reactive Red RB dye onto cellulose (B213188) matrix. It also provided the best fit for the adsorption of Reactive Turquoise Blue QG dye onto commercial activated carbon.

Dubinin-Radushkevich Isotherm Modeling for this compound

Adsorption isotherms are fundamental in understanding the interaction between adsorbates and adsorbents at equilibrium. The Dubinin-Radushkevich (D-R) isotherm model is particularly useful for describing adsorption processes on heterogeneous surfaces and can provide insights into the adsorption mechanism, distinguishing between physical and chemical adsorption. This model is often applied to determine the mean free energy of adsorption.

Studies investigating the adsorption of this compound dyes have employed the Dubinin-Radushkevich model alongside other common isotherms like Langmuir and Freundlich. For instance, research on the adsorption of this compound 13 (RO13) onto activated carbon derived from orange pulp evaluated the D-R model, among others, to describe the experimental isotherm data researchgate.net. Similarly, the D-R isotherm was considered in studies involving this compound 12 (RO12) adsorption onto rice husk, although the Langmuir isotherm often provided a better fit, indicating a monolayer adsorption process asianpubs.org. For this compound 20 (RO20), the Dubinin-Radushkevich model was also analyzed in adsorption studies using activated tamarind kernel powder atbuftejoste.com.ng. While the D-R model helps in understanding the porous structure effect of the adsorbent, other models like Langmuir or pseudo-second-order kinetics often show higher correlation coefficients, suggesting their suitability for describing the adsorption behavior of this compound dyes on various adsorbents researchgate.netasianpubs.orgatbuftejoste.com.ng.

Thermodynamic Analysis of this compound Adsorption Processes

Thermodynamic analysis is crucial for understanding the spontaneity, feasibility, and energy changes associated with the adsorption of this compound dyes. Key thermodynamic parameters include the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters are typically calculated using the Van't Hoff equation.

Research on this compound 13 (RO13) adsorption onto puffed rice demonstrated that the process is spontaneous, as indicated by negative ΔG° values (ranging from -20 to 0 kJ/mol, consistent with physical adsorption) guidechem.comuni.lu. The positive ΔH° value (28.51 kJ/mol) suggested an endothermic process, meaning that an increase in temperature favors adsorption uni.lu. A positive ΔS° value indicated an increase in randomness at the solid-solution interface uni.lu.

For this compound 12 (RO12) adsorption onto rice husk, a positive ΔH° value (32.94 J/mol) also indicated an endothermic adsorption process primescholars.com. In contrast, studies on this compound 16 (RO16) adsorption using a Cu(I)-Polyaniline composite reported negative ΔH° values, signifying an exothermic and physical adsorption process tci-thaijo.org. The adsorption of RO16 was found to be spontaneous, as evidenced by negative ΔG° values, and a slight positive ΔS° value suggested increased randomness at the adsorbent interface tci-thaijo.orgbioline.org.br. Similarly, the biosorption of this compound dye by garden grass was determined to be an exothermic process with a negative ΔH° (-43.521 kJ/mol) and a decrease in randomness (negative ΔS° of -0.152 J/mol.K), with positive ΔG° values indicating the process becomes less favorable at higher temperatures uni.lu.

The variability in ΔH° values (exothermic vs. endothermic) across different studies highlights the dependence of the adsorption mechanism on the specific adsorbent material and experimental conditions.

Table 1: Representative Thermodynamic Parameters for this compound Adsorption

This compound TypeAdsorbentΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Nature of AdsorptionReference
This compound 13Puffed RiceNegative28.51PositiveSpontaneous, Endothermic, Physisorption guidechem.comuni.lu
This compound 12Rice HuskNot specified0.03294 (32.94 J/mol)Not specifiedEndothermic primescholars.com
This compound 16Cu(I)-Polyaniline CompositeNegativeNegativeSlight PositiveSpontaneous, Exothermic, Physical tci-thaijo.orgbioline.org.br
This compound (general)Garden GrassPositive-43.521-0.152Exothermic, Decreased Randomness uni.lu

Biological Degradation and Bioremediation of this compound

Biological degradation and bioremediation offer environmentally friendly and cost-effective alternatives for removing this compound dyes from wastewater. Microorganisms play a crucial role in breaking down these complex azo compounds.

Microbial Decolorization and Biodegradation of this compound

Microbial decolorization and biodegradation involve the metabolic activities of various microorganisms that can transform or mineralize this compound dyes. This process often begins with the reductive cleavage of the azo bond (-N=N-), leading to the formation of colorless aromatic amines, which can then be further degraded.

Bacterial Strains in this compound Bioremediation (e.g., Pseudomonas spp., Enterococcus faecalis, Bacillus stratosphericus)

Numerous bacterial strains have demonstrated significant capabilities in the bioremediation of this compound dyes:

Pseudomonas spp.: Strains of Pseudomonas have shown high decolorization efficiency for this compound. For instance, an isolated Pseudomonas spp. achieved 98% decolorization of this compound (50 mg/L) within five hours under static anoxic conditions, with optimal pH 8.0 and temperature 37°C researchgate.netsemanticscholar.org. Pseudomonas aeruginosa strain BCH has been reported to decolorize Remazol Orange 3R (this compound 16) by up to 98% within 15 minutes, with the involvement of oxidoreductive enzymes such as laccase, tyrosinase, and veratryl alcohol oxidase alfa-chemistry.com. Another Pseudomonas spp. SUK1 also showed promising results for azo dye degradation under anoxic conditions nih.gov.

Enterococcus faecalis: Enterococcus faecalis strain YZ 66 effectively decolorized toxic this compound 16 (RO16) under static anoxic conditions, achieving 77.73% decolorization in 80 minutes at an initial dye concentration of 50 mg/L asianpubs.orgnih.govwikipedia.org. This strain also demonstrated the ability to decolorize mixtures of dyes, highlighting its potential for industrial wastewater treatment asianpubs.orgnih.gov.

Bacillus stratosphericus: Bacillus stratosphericus SCA1007, isolated from dye-contaminated areas, showed efficient decolorization and degradation of this compound 16. Under optimized conditions (150 mg/L dye concentration, pH 7, 35°C, with yeast extract as a nitrogen source), this strain achieved complete decolorization within 10 hours, even at high salinity (4%) researchgate.netomicsonline.orgindiamart.com. The degradation was confirmed by spectroscopic analyses, and toxicity studies indicated the non-toxic nature of the degraded metabolites indiamart.com. Other Bacillus species, such as Bacillus flexus, have also been reported to degrade this compound 16, achieving up to 89% degradation omicsonline.org.

Table 2: Bacterial Strains and Their Decolorization Performance for this compound

Bacterial StrainThis compound TypeDecolorization Efficiency (%)TimeConditionsReference
Pseudomonas spp.This compound985 h50 mg/L dye, static anoxic, pH 8, 37°C researchgate.netsemanticscholar.org
Pseudomonas aeruginosa strain BCHRemazol Orange 3R (RO16)9815 minOptimized conditions, enzymes involved alfa-chemistry.com
Enterococcus faecalis strain YZ 66This compound 1677.7380 min50 mg/L dye, static anoxic, 37°C asianpubs.orgnih.gov
Bacillus stratosphericus SCA1007This compound 16Complete10 h150 mg/L dye, pH 7, 35°C, 4% salinity indiamart.com
Bacillus flexusThis compound 1689Not specifiedNot specified omicsonline.org
Nocardiopsis albaThis compound 169524 h100 mg/L dye, 30°C, pH 7, sucrose (B13894)/peptone researchgate.net
Actinobacterial Strains in this compound Bioremediation (e.g., Nocardiopsis sp., Streptomyces albidoflavus)

Actinobacteria, known for their diverse metabolic capabilities and ability to produce extracellular enzymes, are also effective in degrading azo dyes.

Nocardiopsis sp.: A marine Nocardiopsis sp. isolated from dye-contaminated soil has shown significant decolorization efficiency for this compound 16, achieving 95% decolorization at a concentration of 50 mg/L atbuftejoste.com.ng. Another Nocardiopsis sp. demonstrated an impressive decolorization efficiency of 85.6% within 24 hours under optimal conditions (pH 8, 35°C) for this compound 4 researchgate.net.

Streptomyces albidoflavus: Streptomyces albidoflavus 3MGH has been evaluated for its ability to decolorize and degrade various azo dyes, including this compound 122 (RO122). This strain achieved up to 60.74% decolorization of RO122 within 5 days at a concentration of 0.3 g/L. Optimal conditions for decolorization were found to be 35°C and pH 6, with sucrose as a carbon source and beef extract as a nitrogen source researchgate.net. The degradation mechanism involved enzymes like laccase, lignin (B12514952) peroxidase, and manganese peroxidase, leading to significant reductions in total organic carbon and the formation of metabolites such as benzene (B151609), biphenyl, and naphthalene (B1677914) derivatives researchgate.net.

Fungal Degradation Pathways for this compound

Fungi, particularly white-rot fungi, are well-known for their non-specific extracellular ligninolytic enzyme systems, which can degrade a wide range of xenobiotic compounds, including azo dyes.

Pleurotus ostreatus and Candida zeylanoides: A study on this compound 16 (RO16) biodegradation utilized a mixed culture of the white-rot fungus Pleurotus ostreatus and the yeast Candida zeylanoides. This synergistic action resulted in rapid decolorization and degradation of RO16, reaching 87.5% decolorization on day 11 in the mixed culture, compared to 70% in fungal monoculture omicsonline.org. P. ostreatus was found to cleave the dye molecule asymmetrically, producing 4-(ethenylsulfonyl) benzene, while C. zeylanoides symmetrically split the azo bond, yielding 4-(ethenylsulfonyl) aniline (B41778) and α-hydroxybenzenepropanoic acid. These metabolites were further degraded in the mixed culture omicsonline.org. The interaction also influenced fungal enzyme activities, with a gradual decrease in manganese-dependent peroxidase (MnP) and laccase activities observed in the mixed culture omicsonline.org.

Irpex lacteus: The fungus Irpex lacteus demonstrated an 80% decolorization of this compound 16 within 24 hours when immobilized on polyurethane foam. LC-MS analysis identified several dye intermediates, including 6-acetamido-3,4-dioxo-3,4-dihydronaphthalene-2-sulfonate, (E)-2-(4-acetamidophenyl)-1-carboxyethenesulfonate, and 4-(2-hydroxyethylsulfonyl)phenolate. Laccase activities were detected in the fungal cultures, suggesting their role in the degradation process.

Phanerochaete chrysosporium: This white-rot fungus, when immobilized in calcium alginate biogel beads, was effective in the enzymatic degradation of this compound 16. It achieved 70±3% decolorization after 6 hours of dye addition, with maximum manganese peroxidase activity observed. The ligninolytic enzymes produced by P. chrysosporium, including lignin peroxidase, manganese peroxidase, and laccase, are key to its ability to break down such pollutants.

Table 3: Fungal Strains and Their Decolorization Performance for this compound

Fungal StrainThis compound TypeDecolorization Efficiency (%)TimeConditionsReference
Pleurotus ostreatus + Candida zeylanoides (mixed culture)This compound 1687.511 daysBiofilm on polyamide carrier + yeast suspension omicsonline.org
Pleurotus ostreatus (monoculture)This compound 167011 daysBiofilm on polyamide carrier omicsonline.org
Irpex lacteusThis compound 168024 hImmobilized on polyurethane foam
Phanerochaete chrysosporiumThis compound 1670±36 hImmobilized in calcium alginate biogel beads

Enzymatic Mechanisms in this compound Biodegradation

The biodegradation of this compound predominantly involves enzymatic processes carried out by various microorganisms, including bacteria and fungi. These enzymes facilitate the breakdown of the complex dye structure, primarily targeting the azo bonds and aromatic rings mdpi.comfrontiersin.org.

Azo-Reductase Activity in this compound Degradation

Azo-reductases are key enzymes in the degradation of azo dyes, including this compound frontiersin.orgscholarsresearchlibrary.com. These enzymes catalyze the reductive cleavage of the azo (-N=N-) bond, which is the initial and often rate-limiting step in azo dye biodegradation mdpi.comscholarsresearchlibrary.comresearchgate.net. This process typically occurs under anaerobic or anoxic conditions, where NADH or NADPH serve as electron donors mdpi.comresearchgate.netcore.ac.uk. The cleavage of the azo bond results in the formation of colorless aromatic amines, which are generally less chromophoric but can sometimes be toxic intermediates mdpi.comresearchgate.netnih.gov. Studies have shown a significant increase in azo-reductase activity during the decolorization of this compound 16 by yeast strains like Pichia kudriavzevii CR-Y103 researchgate.net. Some azo-reductases are flavin-free, while others, such as BVU5 from bacterial flora DDMZ1, contain flavin mononucleotide (FMN) nih.govrsc.org. The activity of these enzymes can be influenced by factors such as pH and temperature, with some exhibiting optimal activity at neutral pH and mesophilic temperatures mdpi.comrsc.org.

Laccase and Peroxidase Enzyme Systems in this compound Degradation

In addition to azo-reductases, oxidative enzymes such as laccases and peroxidases play crucial roles in the degradation of this compound mdpi.comfrontiersin.org. Laccases are multi-copper oxidases that utilize molecular oxygen as an electron acceptor to oxidize a wide range of phenolic and aminoaromatic substrates mdpi.comresearchgate.netuminho.pt. Unlike azo-reductases, laccases catalyze dye decolorization in the presence of oxygen, making them effective under aerobic conditions researchgate.net. They can degrade dyes through non-specific free radical-mediated mechanisms, potentially leading to non-hazardous products mdpi.comresearchgate.net. While some reactive dyes, including this compound 16, have shown resistance to laccase treatment alone in certain studies nih.gov, the addition of redox mediators can broaden their substrate specificity and enhance degradation efficiency uminho.ptbiorxiv.orgasm.org. For instance, engineered Cyathus bulleri laccase, supplemented with ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), effectively degraded this compound 16 asm.org.

Peroxidases, including lignin peroxidase (LiP) and manganese peroxidase (MnP), also contribute to dye degradation, often requiring hydrogen peroxide mdpi.comresearchgate.netasm.org. These enzymes are known for their ability to cleave aromatic rings and amines of dye molecules mdpi.com. For example, extracellular laccase and intracellular lignin peroxidase were identified as key enzymes in the degradation of this compound 16 by Aspergillus flavus A5P1 nih.gov.

Oxidative and Reductive Cleavage of Azo Bonds in this compound

The degradation of this compound involves both oxidative and reductive cleavage of its azo bonds core.ac.uk. Reductive cleavage, primarily mediated by azo-reductases, breaks the azo bond (-N=N-) to form aromatic amines under anaerobic or anoxic conditions mdpi.comresearchgate.netcore.ac.ukmdpi.com. This is a common initial step in bacterial biodegradation. For example, C.I. This compound 4 undergoes reductive cleavage of its azo bonds to form intermediates such as 2-amino-1,5-naphthalenedisulphonic acid .

Conversely, oxidative degradation, often involving laccases and peroxidases, can also cleave azo bonds and further break down aromatic rings core.ac.uk. Electrochemical oxidation, for instance, using a Ti/SnO₂-Sb-Pt anode, has been shown to cleave both azo bonds and aromatic rings of C.I. This compound 4, leading to complete mineralization . While reductive cleavage is often the primary mechanism for decolorization, subsequent oxidative processes are crucial for the complete mineralization and detoxification of the resulting aromatic amines mdpi.comtandfonline.com. Some studies indicate that laccases, while primarily oxidative, can also lead to N-demethylation and polymerization of azo dyes, rather than direct azo bond cleavage in some cases core.ac.uk.

Optimized Bioremediation Conditions for this compound

Optimizing environmental and nutritional conditions is crucial for enhancing the efficiency of this compound biodegradation. Various factors, including pH, temperature, and nutrient availability, significantly impact microbial activity and enzyme performance.

Influence of pH and Temperature on Microbial Activity in this compound Degradation

Temperature also plays a vital role in microbial activity and enzymatic degradation biotech-asia.orgnih.gov. Mesophilic temperatures are generally preferred for this compound biodegradation, as maintaining high temperatures can be uneconomical, while very low temperatures slow down the degradation process sciepub.com. Optimal temperatures reported for the decolorization of this compound vary depending on the microbial strain. For instance, Bacillus stratosphericus SCA1007 showed optimal decolorization of this compound 16 at 35 °C nih.gov. Pseudomonas spp. achieved rapid decolorization of this compound at 37 °C, showing strong activity in the range of 27°C to 37°C sciepub.com. Pseudomonas putida SKG-1 exhibited maximum dye discoloration of this compound 4 at an optimum temperature of 35°C researchgate.net. Streptomyces albidoflavus 3MGH also achieved its best decolorization rate for this compound 122 at 35 °C nih.gov. Temperatures above the optimum can lead to thermal deactivation of enzymes and inhibition of microbial growth sciepub.comresearchgate.netnih.gov.

Role of Carbon and Nitrogen Sources in this compound Biodegradation

The availability of suitable carbon and nitrogen sources is critical for the effective biodegradation of this compound, as dyes themselves are often deficient in these essential nutrients biotech-asia.orgijsr.net. Microorganisms typically require additional carbon and nitrogen to support their growth and metabolic activities, which in turn enhances their dye-degrading capabilities biotech-asia.orgijsr.netresearchgate.net.

Carbon Sources: Glucose is frequently identified as an effective carbon source for enhancing this compound biodegradation primescholars.comtandfonline.combiotech-asia.orgresearchgate.net. It can promote faster growth of actively respiring bacteria, leading to rapid oxygen depletion and creating conditions favorable for the anaerobic reduction of azo dyes researchgate.net. For example, Enterococcus faecalis YZ 66 showed enhanced decolorization of this compound 16 in the presence of glucose primescholars.com. Pseudomonas putida SKG-1 achieved higher discoloration of this compound 4 with sucrose as a carbon source researchgate.net. Streptomyces albidoflavus 3MGH demonstrated that sucrose was the best carbon source for increasing this compound 122 decolorization nih.gov. Some studies also indicate that starch can stimulate decolorization, with nearly 99% decolorization achieved when supplemented with glucose and starch researchgate.net.

Nitrogen Sources: Yeast extract is consistently reported as a highly effective nitrogen source for the biodegradation of this compound tandfonline.combiotech-asia.orgnih.govijsr.net. It can serve as both a carbon and nitrogen source, significantly boosting decolorization efficiency ijsr.net. Bacillus stratosphericus SCA1007 showed optimal decolorization of this compound 16 with yeast extract as the nitrogen source nih.gov. Similarly, activated sludge achieved 98% decolorization of this compound HE2R when yeast extract was used as a sole carbon and nitrogen source ijsr.net. Peptone and beef extract have also been identified as beneficial nitrogen sources nih.govresearchgate.net. Pseudomonas putida SKG-1 showed improved dye discoloration with peptone researchgate.net, while Streptomyces albidoflavus 3MGH found beef extract and peptone to be effective organic nitrogen sources for this compound 122 degradation nih.gov. The addition of nitrogen sources like urea (B33335) can also contribute, though some studies suggest it might be less effective than complex sources like meat extract primescholars.comresearchgate.net.

The presence of these co-substrates ensures that microorganisms can dedicate their metabolic machinery to dye degradation rather than struggling for basic nutrients biotech-asia.orgresearchgate.net.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Gamma Radiation and H2O2-Assisted Degradation of this compound

Gamma radiation, often combined with hydrogen peroxide (H2O2), presents a promising advanced oxidation process for the degradation of this compound dyes. This method leverages the production of highly reactive species, primarily hydroxyl radicals, which non-selectively degrade organic pollutants into simpler, less harmful substances, including carbon dioxide and water. ereztech.com

Studies on this compound 122 (RO 122) have demonstrated the efficacy of gamma irradiation in conjunction with H2O2. For instance, a 100% degradation of 50 mg/L RO 122 was achieved when treated with gamma/H2O2 at an absorbed dose of 2 kGy. 16streets.com The chemical oxygen demand (COD) was also significantly reduced by 85% using this combined approach. 16streets.com Similarly, for this compound 16 (RO-16), a high degradation rate of 97.4% was observed at a 2 kGy irradiation dose in the presence of 4 mM H2O2. fishersci.com

The efficiency of this process is influenced by several factors, including the initial dye concentration, absorbed gamma dose, and H2O2 concentration. Increasing the H2O2 concentration generally enhances degradation due to the increased generation of hydroxyl radicals. However, excessively high H2O2 concentrations can lead to a scavenging effect, where H2O2 itself reacts with hydroxyl radicals, thereby reducing degradation efficiency. ereztech.comfishersci.com The pH of the solution also plays a crucial role, with acidic conditions often promoting more efficient degradation. ereztech.comfishersci.com Beyond decolorization, gamma radiation and H2O2-assisted methods have been shown to reduce the toxicity and mutagenicity of treated dye solutions. ereztech.com16streets.commims.com

Table 1: Gamma Radiation and H2O2-Assisted Degradation of this compound

This compound VariantInitial Concentration (mg/L)Gamma Dose (kGy)H2O2 ConcentrationDegradation Efficiency (%)COD Reduction (%)Reference
This compound 1225021 mL/L10085 16streets.com
This compound 16100 (0.1 mM)24 mM97.4Not specified fishersci.com
This compound 122508Not specified72Not specified fishersci.ca
This compound 1221008Not specified65Not specified fishersci.ca
This compound 1221508Not specified75Not specified fishersci.ca

Photo-catalytic Degradation of this compound

Photocatalytic degradation is another advanced oxidation process widely studied for this compound removal, typically employing semiconductor catalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) under UV or visible light irradiation. This process leads to the mineralization of the dye into simpler inorganic ions and carbon dioxide. wikipedia.orgresearchgate.net

The photocatalytic degradation of this compound 16 (RO 16) using TiO2 suspensions has been extensively investigated, with the disappearance of the organic molecule generally following pseudo-first-order kinetics. wikipedia.orgfishersci.com Mineralization products identified include carbon dioxide (CO2), nitrate (B79036) (NO3-), ammonium (B1175870) (NH4+), and sulfate (B86663) (SO42-) ions. wikipedia.org

Zinc oxide (ZnO) has also proven to be an effective photocatalyst, sometimes demonstrating superior performance compared to TiO2 for the degradation of this compound 16 (RO 16) and this compound 4 (RO4). researchgate.netmims.com For instance, complete decolorization of RO4 was observed within 15 minutes using ZnO under UV light, achieving 92% decolorization in that duration, whereas TiO2 achieved 62% in the same timeframe. mims.com Optimal operating parameters, such as pH and catalyst dose, vary depending on the specific this compound variant and catalyst used. For RO16 degradation with ZnO, an optimum pH of 10 was reported. researchgate.net In contrast, for this compound 13 (RO13), the maximum degradation efficiency was noted at a pH of 3. fishersci.com For this compound 4 (RO4), optimal decolorization was achieved in the basic region at pH 11. mims.com

Table 2: Photocatalytic Degradation of this compound Variants

This compound VariantCatalystOptimal pHDegradation EfficiencyTimeReference
This compound 16TiO2Not specifiedPseudo-first-order kineticsVaries wikipedia.org
This compound 16ZnO10Not specifiedVaries researchgate.net
This compound 13Starch-modified NiCrMn-LDH386.68%Not specified fishersci.com
This compound 4ZnO1192% (decolorization)15 min mims.com
This compound 4TiO2Not specified62% (decolorization)15 min mims.com
This compound 84Immobilized TiO2291.58%20 min wikidata.org

Hybrid and Integrated Treatment Systems for this compound Removal

Hybrid and integrated treatment systems combine different processes to leverage their synergistic effects, often achieving higher removal efficiencies and addressing limitations of individual methods.

Coagulation-Adsorption Processes for this compound

The combination of coagulation and adsorption is a widely explored hybrid approach for the removal of this compound dyes from aqueous solutions. This integrated process typically involves using a coagulant to destabilize dye particles, followed by an adsorbent to remove dissolved dye molecules and flocculated material.

Studies involving this compound 16 (RO 16) have shown that a combined coagulation/adsorption process, utilizing activated carbon as an adsorbent and aluminum chloride as a coagulant, can achieve removal efficiencies of approximately 84%. fishersci.at Research indicates that performing coagulation prior to adsorption is generally more efficient than the reverse sequence. thegoodscentscompany.com The optimal pH for coagulation in these systems is often around 6. thegoodscentscompany.com

Table 3: Coagulation-Adsorption Processes for this compound

This compound VariantCoagulantAdsorbentRemoval Efficiency (%)Optimal pH (Coagulation)Reference
This compound 16Aluminum ChlorideActivated Carbon~846 fishersci.atthegoodscentscompany.com
This compoundMagnesium Hydroxide (B78521)Magnesium Hydroxide Surface96.7 (coagulation), 46.3 (adsorption)12 (for Mg(OH)2 formation) mims.comguidechem.com

Micellar-Enhanced Filtration Techniques for this compound

Micellar-enhanced ultrafiltration (MEUF) is a membrane-based technique that utilizes surfactants to form micelles, which are aggregates capable of solubilizing and concentrating dye molecules. These larger micelle-dye complexes are then efficiently removed by ultrafiltration membranes. americanelements.comwikipedia.org

This technique has been successfully applied to this compound 16 (RO16) using cationic surfactants like cetylpyridinium (B1207926) chloride (CPC). High dye rejection rates have been reported, with one study achieving 99.6% rejection for RO16 at a CPC concentration of 1.000 g/L and a dye concentration of 0.050 g/L. wikipedia.org In competitive removal scenarios involving mixtures of Reactive Black 5 and this compound 16, RO16 rejection rates reached 79.2% for single dye removal and 81.6% for the mixture. nih.govnih.gov Beyond synthetic surfactants, natural alternatives such as saponin (B1150181) extracted from Sapindus rarak have also shown potential in MEUF systems for reactive dye separation. americanelements.com

Table 4: Micellar-Enhanced Ultrafiltration for this compound

This compound VariantSurfactantSurfactant Concentration (g/L)Dye Concentration (g/L)Dye Rejection (%)Reference
This compound 16Cetylpyridinium Chloride1.0000.05099.6 wikipedia.org
This compound 16Cetylpyridinium Chloride0.5 - 1.0Not specified79.2 (single), 81.6 (mixture) nih.govnih.gov

Sequential Anaerobic-Aerobic Treatment for this compound

Sequential anaerobic-aerobic biological treatment systems are highly effective for the comprehensive degradation of complex azo dyes like this compound. This two-stage process leverages the distinct metabolic capabilities of microorganisms under different oxygen conditions.

In the initial anaerobic stage, the azo bonds (-N=N-) within the dye molecule are reductively cleaved by microbial activity, leading to decolorization and the formation of intermediate aromatic amines. fishersci.atmacsenlab.commims.com While this stage is highly effective at removing color, the resulting aromatic amines can still be toxic. fishersci.at

The subsequent aerobic stage is crucial for the further degradation and mineralization of these aromatic amines. Under aerobic conditions, different microbial communities metabolize these intermediates, often leading to significant reductions in chemical oxygen demand (COD) and complete degradation of the dye compounds. fishersci.atmacsenlab.commims.comthegoodscentscompany.com Mixed bacterial cultures isolated from textile dye effluent-contaminated soil are commonly employed in these systems. fishersci.atmacsenlab.commims.com For instance, a study demonstrated 95% color removal for this compound (RO) at a concentration of 100 mg/L within 24 hours using a Lactobacillus strain in a sequential anaerobic/aerobic process. rmreagents.com Another investigation into Acid Orange dye showed a 54.5% COD removal in the anaerobic stage and a further 69% removal in the subsequent aerobic stage. thegoodscentscompany.com

Table 5: Sequential Anaerobic-Aerobic Treatment for this compound

This compound VariantTreatment ProcessDecolorization Efficiency (%)COD Removal Efficiency (%)Key MechanismReference
Remazol Brilliant Orange 3RSequential Anaerobic-AerobicMajority in anaerobic phaseMajority in aerobic phaseAzo bond cleavage (anaerobic), Aromatic amine degradation (aerobic) fishersci.atmacsenlab.commims.com
This compound (RO)Sequential Anaerobic-Aerobic (Lactobacillus)95 (at 100 mg/L)Not specifiedMicrobial degradation rmreagents.com
Acid OrangeSequential Anaerobic-Aerobic89.5 (color removal)54.5 (anaerobic), 69 (aerobic)Microbial degradation thegoodscentscompany.com

Analytical Methodologies and Characterization Techniques in Reactive Orange Research

Spectroscopic Analysis of Reactive Orange and its Derivatives

Spectroscopic methods are fundamental for observing changes in the electronic and vibrational structures of this compound dyes, which directly correlate with their degradation.

UV-Visible Spectrophotometry for this compound Decolorization Monitoring

UV-Visible (UV-Vis) spectrophotometry is a widely adopted technique for monitoring the decolorization and degradation of this compound dyes nih.govguidechem.comguidechem.comnih.gov16streets.comchemicalbook.comtci-thaijo.orguni.luworlddyevariety.com. The principle involves measuring the absorbance of light by the dye solution at its characteristic maximum absorption wavelength (λmax). As the dye degrades and its chromophoric (color-bearing) groups are broken down, the intensity of this absorption peak decreases, indicating decolorization guidechem.comguidechem.comnih.gov16streets.comchemicalbook.comtci-thaijo.orgworlddyevariety.com.

For instance, this compound 16 (RO16) typically exhibits a maximum absorbance in the visible region around 494 nm guidechem.comnih.gov, although other studies report λmax values at 468 nm or 493 nm 16streets.comchemicalbook.com. The disappearance of this peak signifies the cleavage of the azo bond (-N=N-), which is primarily responsible for the dye's color guidechem.comchemicalbook.com. Beyond decolorization, UV-Vis spectrophotometry can also indicate the degradation of aromatic rings within the dye molecule, as evidenced by a decrease in absorbance peaks in the ultraviolet region (e.g., 254 nm and 297 nm for RO16) guidechem.com. This compound M2R has been observed to have a λmax at approximately 488 nm guidechem.com, while this compound HE2R degradation is confirmed through UV-Vis spectroscopy nih.gov. Similarly, this compound 122 shows maximum absorbance at 500 nm or 493 nm 16streets.com, and this compound 3R at 492 nm. The percentage of decolorization is quantitatively determined by calculating the reduction in absorbance over time guidechem.com.

Table 1: Maximum Absorbance Wavelengths (λmax) for Various this compound Dyes

This compound Dye TypeMaximum Absorbance (λmax)Citation
This compound 16 (RO16)494 nm guidechem.comnih.gov
This compound 16 (RO16)468 nm
This compound 16 (RO16)493 nm 16streets.comchemicalbook.com
This compound M2R488 nm guidechem.com
This compound 122 (RO122)500 nm
This compound 122 (RO122)493 nm 16streets.com
This compound 3R492 nm
Textile Orange 16 Reactive Dye600 nm tci-thaijo.org

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes in this compound

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying changes in the functional groups of this compound dyes and their degradation products, thereby elucidating the structural transformations that occur during processes such as biodegradation or photocatalysis nih.gov. A definitive indicator of azo dye degradation is the disappearance or significant reduction of the characteristic azo bond (-N=N-) stretching vibration, typically observed in the range of 1630-1637 cm⁻¹ nih.gov. For instance, the absence of a peak at 1630.69 cm⁻¹ in the FTIR spectrum of this compound HE2R after decolorization confirms the breakdown of its azo bond nih.gov. Similarly, for this compound 16 (RO16), the absence of a peak at 1657 cm⁻¹ in the degraded metabolic compound indicates azo bond cleavage.

Table 2: Characteristic FTIR Spectral Changes During this compound Degradation

This compound Dye TypeOriginal Peak (cm⁻¹)Functional Group/BondChange After DegradationNew Peaks (cm⁻¹)Functional Group/BondCitation
This compound HE2R1630.69Azo bond (-N=N-)Disappearance3418.9NH stretching (secondary amine) nih.gov
2923.5C-H stretching (alkanes) nih.gov
1574.8NO2 stretching (α-halogen-O-nitro) nih.gov
1410.6CH deformation (alkenes) nih.gov
1019CHO stretching (primary alcohol) nih.gov
This compound M2R(Azo bond)Azo bond (-N=N-)Biotransformation3442.1O-H stretching
1644.8C=C stretching (alkenes)
1400.1C-H stretching (-CH3)
1392.8AminesAbsence1110.4, 619.3, 476.9C-Cl stretching
This compound 16 (RO16)1637.56Azo group (N=N)Disappearance
3265.49-OH groupAbsence of major groups
29339.73, 2879.72C-H stretchAbsence of major groups
1035.77C-N stretchAbsence of major groups
1657Azo bondAbsence
This compound 3R1686.21N-N stretching (azo linkage)Disappearance

Chromatographic Techniques for this compound Analysis

Chromatographic techniques offer high-resolution separation capabilities, essential for isolating and identifying individual components in complex mixtures, such as parent dyes and their numerous degradation products.

High Performance Liquid Chromatography (HPLC) for this compound Purity and Metabolites

High Performance Liquid Chromatography (HPLC) is a vital analytical technique employed for assessing the purity of this compound dyes and for the separation and quantification of their degradation products and metabolites nih.gov. HPLC confirms dye degradation by observing the disappearance of the parent dye's characteristic peak and the concomitant appearance of new peaks that correspond to intermediate metabolites nih.gov.

For example, in the analysis of this compound HE2R, HPLC demonstrated a prominent peak at a retention time of 2.384 min for the original dye. Following decolorization, the appearance of additional peaks at retention times of 2.238, 2.745, 2.931, and 3.20 min confirmed the formation of various metabolites nih.gov. This technique is also used to monitor the dye's concentration over time, providing insights into the decolorization rate. The HPLC system typically comprises a mobile phase, a stationary phase, and a detector, with the mobile phase continuously pumped at a controlled flow rate nih.gov. HPLC analysis has been instrumental in confirming the biodegradation of this compound 16 (RO16). For quantitative determination, this compound 107 can be analyzed by HPLC, with a detection wavelength of 411 nm and a retention time of 2.3 min.

Table 3: HPLC Retention Times of this compound Dyes and Their Metabolites

This compound Dye TypeRetention Time (min) - Parent DyeRetention Times (min) - MetabolitesCitation
This compound HE2R2.3842.238, 2.745, 2.931, 3.20 nih.gov
This compound 1072.3 (at 411 nm)Not specified in snippet
This compound 16 (RO16)(Parent peak disappears)New peaks appear

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique employed for the tentative identification of unknown degradation products, particularly volatile or semi-volatile compounds, generated during the degradation of this compound dyes nih.gov. This hyphenated technique combines the high-resolution separation capabilities of gas chromatography with the powerful identification and structural elucidation capabilities of mass spectrometry nih.gov.

In studies on this compound HE2R, GC-MS analysis has been used to propose probable dye degradation pathways and identify metabolites such as 2-amino butane (B89635) 4-sulpho aniline (B41778) (Molecular Weight 167, Retention Time 16.467 min) and sulphoaniline (Molecular Weight (m/z) 154, Retention Time 19.433 min). Other possible compounds identified include amino ethyl pyridine (B92270) and amino ethyl-2-sulpho aniline nih.gov. For this compound 16 (RO16), GC-MS analysis identified biodegradation metabolites such as pentanoic acid and phenol (B47542) after seven days of incubation. During photooxidation of RO16, degradation products like 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid were detected, indicating the presence of naphthalene (B1677914) and benzene (B151609) rings in the degradation pathway. GC-MS analysis of this compound 122 degradation by Streptomyces albidoflavus 3MGH revealed the presence of benzene, biphenyl, and naphthalene derivatives as metabolites. Metabolite identification is typically achieved by comparing their mass spectra and retention times against established spectral libraries, such as the NIST library nih.gov.

Table 4: GC-MS Identified Degradation Products of this compound Dyes

This compound Dye TypeIdentified Degradation ProductsMolecular Weight (m/z)Retention Time (min)Citation
This compound HE2R2-amino butane 4-sulpho aniline16716.467 nih.gov
Sulphoaniline15419.433 nih.gov
Amino ethyl pyridineNot specifiedNot specified nih.gov
Amino ethyl-2-sulpho anilineNot specifiedNot specified nih.gov
This compound 16 (RO16)Pentanoic acidNot specifiedNot specified
PhenolNot specifiedNot specified
6-acetylamino-3-amino-naphthalene-2-sulfonic acidNot specifiedNot specified
N-(3,4-bis-hydroxymethyl-phenyl)-acetamideNot specifiedNot specified
Phthalic acidNot specifiedNot specified
This compound 122Benzene derivativesNot specifiedNot specified
Biphenyl derivativesNot specifiedNot specified
Naphthalene derivativesNot specifiedNot specified

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally effective technique for the identification of non-volatile or thermally unstable metabolites and degradation products of this compound dyes, which may not be amenable to GC-MS analysis chemicalbook.com. This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the structural information provided by mass spectrometry, making it invaluable for elucidating complex degradation pathways chemicalbook.com.

LC-MS analysis of this compound 16 (RO16) degradation products has successfully identified compounds such as 1-amino-1-naphthalene sulphonic acid, which was corroborated by comparison with the standard NIST library data. This intermediate is subsequently converted to aniline. Other identified intermediates for RO16 degradation include 6-acetamido-3,4-dioxo-3,4-dihydronaphthalene-2-sulfonate (m/z 294), (E)-2-(4-acetamidophenyl)-1-carboxyethenesulfonate (m/z 284), and 4-(2-hydroxyethylsulfonyl)phenolate (m/z 201). LC-MS/MS (tandem mass spectrometry) further enhances metabolite identification by fragmenting ions and analyzing their characteristic patterns, providing more detailed structural insights. The integration of high-resolution mass spectrometry (HRMS) with LC-MS significantly improves the accuracy and quality of metabolite identification. LC-MS analysis can confirm the breakdown of the azo bond and aromatic rings by observing the disappearance of the parent dye's mass-to-charge (m/z) peaks and the appearance of new peaks corresponding to the formed metabolites. For instance, peaks at m/z 474.5 and m/z 594.2 were observed for vinyl and hydrolyzed forms of RO16, respectively.

Table 5: LC-MS Identified Metabolites of this compound Dyes

This compound Dye TypeIdentified Metabolites/Intermediatesm/z ValueCitation
This compound 16 (RO16)1-amino-1-naphthalene sulphonic acidNot specified
AnilineNot specified
6-acetamido-3,4-dioxo-3,4-dihydronaphthalene-2-sulfonate294
(E)-2-(4-acetamidophenyl)-1-carboxyethenesulfonate284
4-(2-hydroxyethylsulfonyl)phenolate201
Vinyl form of RO16474.5
Hydrolyzed form of RO16594.2

Modeling and Optimization Approaches in Reactive Orange Research

Response Surface Methodology (RSM) for Process Optimization in Reactive Orange Studies

Response Surface Methodology (RSM) is a statistical technique employed for the optimization of processes where multiple input variables influence one or more output responses. It allows for the evaluation of individual factor effects, interaction effects, and the development of mathematical models to predict process outcomes. RSM has been widely applied in studies concerning the adsorption and discoloration of various this compound dyes, including this compound 4 (RO4) and this compound 16 (RO16), to determine optimal conditions for maximum removal efficiency nih.govguidechem.comnih.govresearchgate.networlddyevariety.comtci-thaijo.orgwikipedia.org.

Box-Behnken Design (BBD) in this compound Experimental Optimization

The Box-Behnken Design (BBD) is a specific type of RSM design known for its efficiency in exploring quadratic response surfaces. It requires fewer experimental runs compared to other designs, making it suitable for optimizing processes with multiple variables. In this compound research, BBD has been instrumental in:

This compound 4 (RO4) Discoloration : Studies on the bioremediation of RO4 by Pseudomonas putida SKG-1 utilized BBD to optimize parameters such as temperature, pH, inoculum dose, sucrose (B13894), and peptone concentrations. This optimization led to an enhanced dye discoloration efficiency of 97.8% within 72 hours guidechem.com.

This compound 16 (RO16) Adsorption : BBD has been applied to optimize the adsorption of RO16 using various nanocomposites and adsorbents.

For crosslinked chitosan-tripolyphosphate/TiO2 nanocomposite (CCTPP/TiO2 NC), BBD optimized parameters including TiO2 loading, adsorbent dose, solution pH, and temperature. This resulted in a maximum RO16 removal efficiency of 92.7% at optimal conditions (50% TiO2 loading, 0.09 g/50 mL adsorbent dosage, pH 4.0, and 40 °C) nih.govresearchgate.net.

In another study, BBD was used to optimize RO16 adsorption by an MgO/g-C3N4/zeolite nanocomposite, focusing on adsorbent dose, pH, and contact time worlddyevariety.com.

The removal of RO16 using hydrochar also saw BBD optimizing temperature, pH, hydrochar dose, and initial RO16 concentration, achieving an 86.1% removal effectiveness at pH 2, 2 g/L hydrochar dosage, 35 °C, and 250 mg/L initial RO16 concentration wikipedia.org.

Furthermore, BBD was employed for the removal of RO16 by nZVI-activated carbon/Ni, optimizing pH, adsorbent dosage, contact time, and dye concentration, with a maximum removal efficiency of 99.45% observed at pH 4, 0.1 g/L adsorbent dosage, and 10 mg/L dye concentration.

Chitosan (B1678972) beads were also optimized for RO16 removal using BBD, identifying optimal conditions including pH 3, 360 minutes contact time, 100 mg/L initial dye concentration, 0.05 g adsorbent dosage, and 150 rpm agitation rate, achieving up to 94.55% uptake .

Analysis of Variance (ANOVA) is commonly performed alongside BBD to evaluate the adequacy of the developed models and identify the statistical significance of individual factors and their interactions nih.govresearchgate.networlddyevariety.com.

Plackett-Burman Design for this compound Parameter Screening

The Plackett-Burman Design (PBD) is a powerful statistical tool primarily used for screening a large number of potential factors to identify those that have a significant influence on a process response. This initial screening helps in narrowing down the variables for subsequent, more detailed optimization studies using RSM.

In the adsorption of this compound 4 (RO4) on sesame stalk, PBD was used to screen seven parameters: initial dye concentration, initial pH of solution, temperature, amount of adsorbent, particle size, contact time, and shaking speed. The study identified initial dye concentration, amount of sesame stalk, contact time, and initial pH as highly significant factors (p < 0.05) nih.gov.

For the competitive biosorption of this compound 13 and Reactive Blue 222 by Rhizopus arrhizus, PBD was the first step to identify the most significant factors influencing dye biosorption.

When studying the uptake of this compound 16 (RO16) in a binary dye solution with Methylene Blue by EDTA-modified rice hulls, PBD successfully identified pH and contact time as the significant variables affecting RO16 uptake tci-thaijo.org.

PBD was also utilized to identify significant factors in the adsorption process of RO16 using chitosan beads before proceeding with RSM for optimization .

Kinetic and Isotherm Modeling for this compound Adsorption and Degradation

Kinetic and isotherm modeling are essential for understanding the rate at which this compound dyes are adsorbed or degraded and the equilibrium relationships between the dye and the adsorbent/degrading agent. These models provide insights into the reaction mechanisms and the capacity of the materials.

Kinetic Models : These models describe the rate of the adsorption or degradation process.

Pseudo-second-order kinetic model : This model is frequently found to describe the adsorption of this compound dyes, suggesting that chemisorption is the rate-limiting step.

For this compound 4 (RO4) adsorption on sesame stalk, experimental data aligned with the pseudo-second-order model nih.gov.

this compound 16 (RO16) adsorption on chitosan-tripolyphosphate/TiO2 nanocomposite (CCTPP/TiO2 NC) was well-described by this model nih.gov.

The adsorption of RO16 by chitosan beads also followed the pseudo-second-order kinetic model .

Similarly, RO16 adsorption by a Cu(I)-Polyaniline composite and RO12 adsorption onto CaFe2O4 nanoparticles exhibited pseudo-second-order kinetics, indicating chemisorption behavior.

Activated carbon prepared from rice husk ash for RO16 removal also showed kinetics fitting the pseudo-second-order model.

Pseudo-first-order kinetic model : This model is sometimes observed, indicating a physical adsorption process or a diffusion-controlled step.

this compound 16 (RO16) adsorption by Amberlyst A21 was described by a pseudo-first-order kinetic model.

The kinetic results for RO16 adsorption by chitosan-glyoxal/TiO2 nanocomposite were also well described by the pseudo-first-order kinetic model.

Zeroth-order kinetics : This has been reported for the degradation of this compound 16 (RO16) through Fenton-like processes.

Elovich model : This model has been found to be the best-fitting kinetic model for this compound 16 adsorption on activated carbon from rice husk ash.

Isotherm Models : These models describe the equilibrium distribution of the dye between the liquid phase and the solid adsorbent at a constant temperature, providing information about the adsorption capacity and surface properties.

Langmuir isotherm model : This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical sites. It is frequently applied to this compound adsorption studies.

The adsorption of RO4 on sesame stalk was analyzed by the Langmuir model nih.gov.

RO16 adsorption by a Cu(I)-Polyaniline composite showed suitability towards the Langmuir isotherm, presuming monolayer formation on a homogeneous surface, with a calculated maximum capacity (qmax) of 392.156 mg/g.

RO16 adsorption by nZVI-activated carbon/Ni also best fitted the Langmuir isotherm model, with a maximum adsorption capacity of 206.6 mg/g.

The adsorption of RO16 by Amberlyst A21 corresponded well with the Langmuir isotherm model, with a maximum adsorption capacity of 175.13 mg/g.

RO12 adsorption onto CaFe2O4 nanoparticles firmly followed the Langmuir isotherm model, confirming monolayer adsorption with an uptake capacity of 276.92 mg/g.

Activated carbon from rice husk ash for RO16 removal also fit the Langmuir isotherm, revealing monolayer adsorption with a maximum capacity of 154.8 mg/g.

Chitosan beads for RO16 removal were best fitted to both Langmuir and BET isotherm models with a maximum adsorption capacity of 38.17 mg/g .

The equilibrium data for RO16 adsorption by chitosan-glyoxal/TiO2 nanocomposite were in agreement with the Langmuir model, with a maximum adsorption capacity of 390.5 mg/g.

Freundlich isotherm model : This model describes multilayer adsorption on heterogeneous surfaces with non-uniform energy distribution.

The adsorption of RO4 on sesame stalk was also analyzed by the Freundlich model nih.gov.

RO16 adsorption on chitosan-tripolyphosphate/TiO2 nanocomposite (CCTPP/TiO2 NC) followed the Freundlich model, with an adsorption capacity of 618.7 mg/g nih.gov.

The equilibrium data for RO16 adsorption by chitosan-glyoxal/TiO2 nanocomposite were also in agreement with the Freundlich model.

Temkin model : This model considers the effects of indirect adsorbate-adsorbate interactions on adsorption.

The Temkin model was also used to analyze RO4 adsorption on sesame stalk nih.gov.

For RO16 adsorption on activated carbon from rice husk ash, the Temkin isotherm model provided a suitable explanation, suggesting a chemisorption procedure.

The following table summarizes some key kinetic and isotherm findings for this compound:

This compound VariantAdsorbent/ProcessBest-Fit Kinetic ModelBest-Fit Isotherm ModelMax Adsorption Capacity (mg/g)Reference
This compound 4Sesame stalkPseudo-second-orderLangmuir, Freundlich, Temkin84.75 - 178.57 nih.gov
This compound 12CaFe2O4 nanoparticlesPseudo-second-orderLangmuir276.92
This compound 16CCTPP/TiO2 NCPseudo-second-orderFreundlich618.7 nih.gov
This compound 16Cu(I)-Polyaniline compositePseudo-second-orderLangmuir392.156
This compound 16Amberlyst A21Pseudo-first-orderLangmuir175.13
This compound 16nZVI-activated carbon/NiPseudo-second-orderLangmuir206.6
This compound 16Activated carbon from rice husk ashElovich, Pseudo-second-orderLangmuir, Temkin154.8
This compound 16Chitosan beadsPseudo-second-orderLangmuir, BET38.17
This compound 16Chitosan-glyoxal/TiO2 nanocompositePseudo-first-orderLangmuir, Freundlich390.5

Density Functional Theory (DFT) Calculations in this compound Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or nuclear structure) of many-body systems, particularly in atoms, molecules, and condensed phases. In this compound research, DFT calculations provide valuable insights into molecular properties, reaction mechanisms, and interactions at the atomic level.

Degradation Mechanism Analysis : DFT calculations have been employed to elucidate the degradation mechanism of this compound 16 (RO16) through Fenton-like processes. These calculations revealed the interaction between Fenton reagents and the dye molecule, and important quantum chemical parameters reflecting the reactivity of the dye were determined. DFT helped in understanding the nature and power of the interaction between hydroxyl radicals and RO16, highlighting the degradation pathways.

Dye Fixation in Textile Dyeing : For this compound 5, DFT calculations were used to model dye fixation in sustainable reactive dyeing of cotton fabric in green non-aqueous media. This approach aimed to understand the role of organic bases and successfully elucidated the formation of amine-dye intermediates, contributing to the understanding of hydrolysis-free and recyclable solvent dyeing processes.

Electronic and Reactivity Properties : DFT, along with time-dependent DFT (TD-DFT), has been applied to study the electronic excitations, reactivity, and Nonlinear Optical (NLO) properties of this compound 16 (RO16). These studies showed that the solvent significantly influences the electronic properties of the dye. RO16 was classified as a strong electrophilic system, and the calculations helped identify its potential in NLO applications.

Machine Learning Applications in this compound Removal Prediction

Machine Learning (ML) techniques are increasingly being adopted in environmental science for their ability to process complex datasets, identify intricate relationships between variables, and make accurate predictions. In the context of this compound removal, ML models offer a powerful tool for predicting removal efficiency and optimizing process parameters, often with higher accuracy and efficiency than traditional statistical methods.

Removal Efficiency Prediction : A machine learning model based on multiple polynomial regression was developed to predict the removal of this compound 16 (RO16) from textile wastewater using chemical activated carbon. The model demonstrated a strong agreement between observed and predicted data, indicated by an R-squared value of 92%, highlighting its robustness in handling various parameters like concentration, temperature, time, pH, and adsorbent dose.

Artificial Neural Networks (ANNs) : ANNs, a subset of machine learning, mimic the structure and function of biological neural networks to establish non-linear mapping relationships between inputs and outputs.

For the removal of this compound 16 by nZVI-activated carbon/Ni, Artificial Neural Networks were successfully employed for performance prediction. The Levenberg–Marquardt algorithm, a feed-forward backpropagation neural network, was identified as the most effective algorithm with a very low mean square error (MSE = 9.86 × 10^-22), demonstrating excellent predictive capability. The radial basis function model also showed good predictive ability (MSE = 0.2159).

More broadly, ANNs are recognized for their ability to predict the final state of pollutant treatment systems and guide wastewater treatment processes, which can lead to a reduction in the number of necessary experiments and processing costs. Machine learning approaches, including Random Forest Regressor and XGB Regressor models, have also been applied to predict the degradation efficiency of aqueous refractory organic pollutants, including azo dyes, showing high R-squared values for both training and test sets.

The application of machine learning in this compound research represents a significant advancement, offering a data-driven approach to optimize removal processes and predict their efficacy under varying conditions.

Environmental Fate and Ecotoxicological Impact Research of Reactive Orange Non Human Organisms

Biodegradability Assessment of Reactive Orange

The biodegradation of this compound dyes, particularly this compound 16 (RO16), has been the subject of numerous studies. These investigations often focus on the efficiency of microbial decolorization, which is the initial and visible step of biodegradation, involving the cleavage of the azo bond (-N=N-).

Microorganisms have demonstrated significant potential in degrading this compound. For instance, the marine actinobacterium Nocardiopsis sp. strain VITVAMB 1 was able to decolorize 85.6% of RO16 at a concentration of 250 mg/L within 24 hours. ttiionline.com The efficiency of this biodegradation is influenced by several environmental factors. Optimal decolorization by Nocardiopsis sp. was observed at a pH of 8, a temperature of 35°C, and a salt concentration of 3%. ttiionline.com The highest decolorization rate (95.07%) for this strain occurred at a lower dye concentration of 50 mg/L, with efficiency decreasing as the dye concentration increased, likely due to the toxic effects of the dye on the microorganisms at higher concentrations. ttiionline.com Similarly, a strain of Pseudomonas spp. achieved 98% decolorization of this compound at 50 mg/L within five hours under static anoxic conditions, with optimal conditions being a pH of 8.0 and a temperature of 37°C. canada.ca

Anaerobic digestion using sludge has also proven effective. In one study, digested palm oil sludge achieved approximately 85.91% decolorization of RO16 after seven days of incubation. researchgate.netregulations.gov This process resulted in the breakdown of the dye into simpler organic molecules, identified through Gas Chromatography-Mass Spectrometry (GC-MS) as pentanoic acid and phenol (B47542). researchgate.netregulations.gov

Furthermore, advanced oxidation processes like ozonation can enhance the biodegradability of these dyes. noaa.gov Studies on synthetic batik wastewater containing both Reactive Black 5 and this compound 16 showed that ozonation significantly reduced the color and toxicity, making the organic matter more amenable to subsequent biological treatment. noaa.gov

Microorganism/TreatmentReactive DyeConcentrationDecolorization EfficiencyOptimal ConditionsReference
Nocardiopsis sp.This compound 16250 mg/L85.6% (in 24h)pH 8, 35°C, 3% Salt ttiionline.com
Nocardiopsis sp.This compound 1650 mg/L95.07%pH 8, 35°C, 3% Salt ttiionline.com
Pseudomonas spp.This compound50 mg/L98% (in 5h)pH 8, 37°C canada.ca
Digested Palm Oil Sludge (Anaerobic)This compound 16Not Specified~85.91% (in 7 days)- researchgate.netregulations.gov

Aquatic Ecotoxicity Studies of this compound and its Degradation Products

The release of azo dyes into aquatic environments is a significant concern due to their potential toxicity to aquatic life. nih.gov The parent dye molecules can reduce light penetration, affecting photosynthesis in aquatic plants, while the dyes and their breakdown products can be directly toxic to various organisms. webctp.commdpi.com

Toxicity to Fish

Assessing the acute toxicity of chemicals to fish is a standard component of environmental risk assessment, typically involving a 96-hour exposure period to determine the median lethal concentration (LC50), the concentration at which 50% of the test fish population does not survive. canada.causda.gov Commonly used test species include rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio). usda.govnih.gov

Toxicity to Aquatic Invertebrates (e.g., Daphnids)

Aquatic invertebrates, such as the water flea Daphnia magna, are crucial to freshwater ecosystems and are standard organisms for ecotoxicological testing. alsenvironmental.co.ukregulations.gov Acute toxicity tests with Daphnia magna are typically conducted over 48 hours to determine the median effective concentration (EC50) that causes immobilization in 50% of the population. regulations.gov

As with fish, specific 48-hour EC50 values for this compound on Daphnia magna are scarce. However, research on similar dyes highlights the potential risks. For instance, Reactive Red 120 was found to be toxic to Daphnia magna, with a 48-hour EC50 of 10.40 mg/L. mdpi.com In contrast, another study on Disperse Orange 1 reported no toxic effects on the related species Daphnia similis. researchgate.net These varying results indicate that toxicity can be highly specific to the chemical structure of the dye. One study noted that after a combined coagulation/flocculation and adsorption treatment, an effluent containing this compound 16 was found to be atoxic to Daphnia magna, demonstrating the importance of wastewater treatment in mitigating ecotoxicity. researchgate.net

Toxicity to Aquatic Microorganisms

Aquatic microorganisms, including bacteria in activated sludge, are fundamental to biological wastewater treatment processes and natural nutrient cycling. The toxicity of chemicals to these microorganisms is often assessed through respiration inhibition tests. noaa.gov These tests measure the reduction in oxygen consumption by the microbial community upon exposure to a substance, with the results often expressed as an IC50 (the concentration causing 50% inhibition).

A study on synthetic wastewater containing both Reactive Black 5 and this compound 16 demonstrated that the dye mixture inhibited the respiration of activated sludge microorganisms. noaa.gov Before treatment, the microorganisms consumed less oxygen in the dye-laden water compared to a control, indicating toxicity. However, after the wastewater was treated with ozonation, the microbial respiration increased, signifying a reduction in toxicity and an improvement in biodegradability. noaa.gov Another study performed a microtoxicity assay of this compound 16 with several bacterial species, including Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, confirming its potential to impact microbial life. nih.gov

OrganismTest CompoundEndpointResultReference
Rainbow trout (Oncorhynchus mykiss)Reactive Red 12096-h LC5078.84 mg/L mdpi.com
Daphnia magnaReactive Red 12048-h EC5010.40 mg/L mdpi.com
Activated Sludge MicroorganismsThis compound 16 & Reactive Black 5 MixRespiration InhibitionInhibition observed before ozonation treatment noaa.gov

*Data for a comparable reactive azo dye is presented due to the lack of specific data for this compound.

Phytotoxicity Assessment of this compound Metabolites

Phytotoxicity studies are essential to determine the impact of chemical compounds and their degradation products on plants. These assessments often use seed germination and early growth parameters, such as root (radicle) and shoot (plumule) length, as key indicators of toxicity. ttiionline.comusda.gov

Research on this compound 16 has shown that the parent dye exhibits significant phytotoxicity, whereas its biodegraded metabolites are considerably less toxic. ttiionline.com In a study using mung bean seeds (Vigna radiata), seeds treated with 100 ppm of the original RO16 dye showed a very low germination rate of only 10%. In contrast, seeds treated with the same concentration of the dye's metabolites (after degradation by Nocardiopsis sp.) had a much-improved germination rate of 50%. While this was still lower than the 95% germination rate of the control group (treated with distilled water), it clearly demonstrates a significant reduction in toxicity following biodegradation. ttiionline.com A similar trend was observed for shoot length, further confirming the less toxic nature of the degradation byproducts. ttiionline.com These findings are consistent with other studies on azo dyes, which generally report that microbial degradation leads to the formation of less phytotoxic compounds. usda.govoasis-lmc.orgcabidigitallibrary.org

Test SpeciesTreatment (100 ppm)Germination RateReference
Vigna radiata (Mung Bean)Control (Distilled Water)95% ttiionline.com
This compound 16 (Parent Dye)10% ttiionline.com
This compound 16 Metabolites50% ttiionline.com

Future Research Directions and Sustainable Practices for Reactive Orange

Development of Novel and Highly Efficient Reactive Orange Degradation Technologies

The quest for efficient this compound degradation technologies is a critical area of research, with efforts spanning advanced oxidation processes (AOPs), biological methods, and adsorption techniques. These technologies aim to break down the complex dye molecules into less harmful or inert substances.

Photocatalytic Degradation: Photocatalysis has emerged as a promising AOP due to its ability to completely mineralize organic pollutants. Recent advancements include the synthesis of novel photocatalysts. For instance, a starch-modified NiCrMn-layered double hydroxide (B78521) (LDH) composite has been successfully synthesized and applied for the photocatalytic degradation of this compound 13 (RO13). This composite demonstrated an impressive degradation removal rate of 86.68% for RO13 (10 mg/L) within 60 minutes under sunlight, with optimal conditions at pH 3 and a photocatalyst dosage of 20 mg/50 mL uni.luwikipedia.org. Similarly, Ag–AgCl/BiOCl nanocomposites have shown superior photocatalytic activity, achieving 92% degradation of this compound 16 (RO16) in 90 minutes under visible light. This efficiency is attributed to the reduction of electron-hole pair recombination and charge transfer resistance tci-thaijo.org. Other metal oxides like titanium dioxide (TiO2) and zinc oxide (ZnO) have also been investigated, demonstrating significant degradation efficiencies for this compound. For example, TiO2 achieved 80.98% degradation for 50 ppm this compound, while ZnO achieved 75.12% under similar conditions chem960.com.

Electrochemical Degradation: Electrochemical methods offer advantages such as the in-situ production of oxidizing agents (e.g., hydroxyl radicals) without the need for additional reagents uni.lu. Studies on the electrochemical degradation of this compound 16 (RO16) using a Ti/PtOx anode in chloride-containing solutions have shown high color removal rates. The best color removal of 93% was achieved after 60 minutes at 2.2 V electrolysis with 1.00 g L⁻¹ NaCl as a supporting electrolyte uni.lu.

Biological Degradation: Bioremediation, utilizing microorganisms, is an environmentally friendly and cost-effective approach for treating textile wastewater. Various microbial strains and consortia have demonstrated the ability to degrade this compound dyes. For instance, Nocardiopsis sp. VITVAMB 1, isolated from marine sediments, decolorized 85.6% of this compound 16 (RO16) (250 mg L⁻¹) within 24 hours, with optimal conditions at pH 8 and 35°C. Another study highlighted a bacterial consortium VITPBC6, comprising species like Bacillus flexus, Bacillus paraflexus, Bacillus megaterium, Bacillus firmus, and Bacillus aryabhattai, which achieved approximately 85.91% decolorization of RO16 in an anaerobic reactor, cleaving the azo bond and producing less toxic metabolites like pentanoic acid and phenol (B47542). Pseudomonas aeruginosa 23N1 has also shown high decolorization potential for RO16, achieving 95.0 ± 0.4% for an initial dye concentration of 50 mg/L.

Adsorption: Adsorption remains a widely employed method for dye removal due to its simplicity and effectiveness. Novel adsorbents are continually being developed. Ferric oxide doped alumina (B75360) particles demonstrated over 98% removal of this compound 16 in 20 minutes at pH 3. Activated carbon, often modified with nanoparticles, is also effective. For example, gold nanoparticle-activated carbon exhibited a high adsorption capacity of 714.3 mg g⁻¹ for this compound 12 (RO12).

Table 1: Select this compound Degradation Technologies and Their Efficiencies

This compound CompoundTechnologyCatalyst/MicroorganismConditionsDegradation/Removal EfficiencyReference
This compound 13PhotocatalysisStarch-modified NiCrMn-LDHpH 3, 20 mg/50 mL catalyst, sunlight, 60 min, 10 mg/L dye86.68% uni.luwikipedia.org
This compound 16PhotocatalysisAg–AgCl/BiOCl nanocompositesVisible light, 90 min92% tci-thaijo.org
This compound 16Electrochemical OxidationTi/PtOx anode2.2 V, 1.00 g L⁻¹ NaCl, 60 min93% color removal uni.lu
This compound 16BiodegradationNocardiopsis sp. VITVAMB 1pH 8, 35°C, 24 hrs, 250 mg L⁻¹ dye85.6%
This compound 16BiodegradationBacterial consortium VITPBC6Anaerobic reactor, 7 days85.91%
This compound 16AdsorptionFerric oxide doped aluminapH 3, 20 min>98%
This compound 12AdsorptionGold nanoparticle-activated carbon25°C, pH 3714.3 mg g⁻¹ adsorption capacity

Integrated Multidisciplinary Approaches for Textile Wastewater Treatment Containing this compound

Given the complex nature of textile wastewater, which often contains a mixture of dyes and other chemicals, integrated multidisciplinary approaches are gaining traction. These strategies combine different treatment methods to achieve higher removal efficiencies and address various pollutants simultaneously.

Combining oxidation processes with biological treatments is a cost-effective method for degrading total organic compounds. For instance, ozonation, which is highly effective for decolorization, can serve as a pretreatment step to improve the biodegradability of synthetic batik wastewater containing this compound 16 (RO16) and Reactive Black 5 (RB5). While ozonation alone effectively decolorizes the wastewater, subsequent biological treatments are necessary to remove the remaining byproducts.

Furthermore, the application of constructed wetlands (CWs) for textile wastewater treatment is being explored, with hybrid CWs showing promise for enhanced performance and sustainability. These systems leverage biological, chemical, and physical processes for pollutant removal.

Resource Recovery and Circular Economy Principles in this compound Dye Management

The concept of a circular economy is increasingly being applied to textile waste management, aiming to minimize waste and maximize resource utilization. This involves not only effective dye removal but also the recovery and reuse of materials.

Decolourization of cotton waste is a key aspect of fiber recycling within a circular economy framework. Research has focused on evaluating how different chemical refining sequences can remove color from dyed cotton fabrics, including those dyed with this compound. For example, chemical treatments involving hot alkaline extraction (HCE) combined with acid (A), hydrogen peroxide (P), or ozone (Z) have been used to decolorize cotton waste, with achieved brightness values ranging from 71% to 91% ISO brightness depending on the dyeing method. Reductive treatments with sodium hydroxide and sodium hydrosulphite at elevated temperatures have also shown high stripping efficiencies (89-94%) for bi-hetero type reactive dyes.

Beyond decolourization, the recovery of dyes and pigments for reuse is a significant area of interest. Innovative techniques, including microalgae cultivation, biobased adsorbents, and membrane technologies, are being explored to aid in the sustainable recovery and recycling of dyes. Pyrolysis is another method being investigated for sustainably recycling textile waste by producing energy and reusable materials. Chemical valorization techniques like hydrolysis are also being developed to convert cotton waste into valuable compounds such as glucose, levulinic acid, and 5-hydroxymethylfurfural, thereby supporting a circular economy and reducing reliance on fossil fuels.

Advanced Computational and Modeling Techniques for this compound Studies

Advanced computational and modeling techniques play a crucial role in understanding, predicting, and optimizing the degradation and removal of this compound dyes. These tools enable researchers to analyze complex systems and make informed decisions for process improvement.

Machine learning (ML) models, such as multiple polynomial regression, have been developed to predict the removal efficiency of this compound 16 (RO16) from textile wastewater using chemical activated carbon. These models can account for the dynamic changes in concentration, temperature, time, pH, and adsorbent dose, showing a high agreement (R-squared value of 92%) between observed and predicted data.

Artificial Neural Networks (ANNs) are another powerful computational tool used in adsorption studies. For instance, an ANN model was developed to predict the adsorption of this compound 12 (RO12) onto gold nanoparticle-activated carbon, demonstrating superior predictive performance compared to multiple linear regression models, with a coefficient of determination (R²) of 0.9720. These models help in understanding the complex interactions between dyes and adsorbents and optimizing adsorption parameters.

The integration of artificial intelligence (AI) with traditional computational methods is creating new research avenues for data analysis and optimization in materials engineering and environmental systems. Such computational methods are vital for simulating and predicting the behavior of intricate systems, leading to the development of more efficient and sustainable dye treatment processes.

Q & A

Q. What characterization techniques are essential for analyzing the structural integrity of Reactive Orange 16 post-synthesis?

Methodological Answer: Key techniques include Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, UV-Vis spectroscopy to confirm chromophore activity, and Scanning Electron Microscopy (SEM) to assess surface morphology. Thermogravimetric Analysis (TGA) can evaluate thermal stability, while X-ray Diffraction (XRD) determines crystallinity. These methods ensure comprehensive validation of synthesis outcomes .

Q. How can batch experiments determine the optimal pH for this compound 16 adsorption in aqueous solutions?

Methodological Answer: Conduct batch adsorption experiments by varying pH (e.g., 2–10) using buffers, maintaining constant adsorbent dosage and temperature. Measure residual dye concentration via spectrophotometry at λmax (~490 nm for this compound 16). Plot adsorption efficiency vs. pH to identify the optimal range, considering electrostatic interactions between dye ions and adsorbent surface charges .

Q. What are the critical parameters for validating the reproducibility of this compound 16 degradation studies?

Methodological Answer: Standardize experimental conditions (temperature, initial dye concentration, catalyst dosage) and document protocols for reagent preparation and instrument calibration. Use triplicate trials and statistical tools (e.g., relative standard deviation) to assess data consistency. Cross-validate results with established kinetic models (pseudo-first/second order) .

Advanced Research Questions

Q. How can multivariate statistical approaches optimize this compound 16 adsorption on biochar composites?

Methodological Answer: Employ a Full Factorial Design (FFD) to screen significant variables (e.g., pH, adsorbent dosage, contact time). Refine using Response Surface Methodology (RSM) via Box-Behnken or Central Composite Design to model interactions. Integrate artificial intelligence (AI) algorithms (e.g., neural networks) to predict non-linear relationships and optimize adsorption capacity .

Q. What mechanistic insights can density functional theory (DFT) provide about this compound 16 interactions with polymeric adsorbents?

Methodological Answer: DFT simulations calculate binding energies, electron density distributions, and orbital interactions between dye molecules and adsorbent functional groups (e.g., amine, hydroxyl). Compare theoretical results with experimental FTIR/XPS data to validate adsorption mechanisms (e.g., hydrogen bonding, π-π interactions) .

Q. How to resolve contradictions in reported adsorption capacities of this compound 16 across studies with varying biochar substrates?

Methodological Answer: Perform meta-analysis to identify confounding variables (e.g., biochar pyrolysis temperature, surface area). Use ANOVA to assess statistical significance of differences. Replicate conflicting studies under controlled conditions, emphasizing material characterization (BET surface area, pore size distribution) and standardization of adsorption protocols .

Q. What experimental strategies mitigate interference from co-existing ions in this compound 16 wastewater treatment studies?

Methodological Answer: Design competitive adsorption experiments with common ions (Cl<sup>-</sup>, SO4<sup>2-</sup>) at varying concentrations. Use selectivity coefficients to quantify adsorbent specificity. Modify adsorbent surface via functionalization (e.g., quaternization) to enhance dye affinity. Validate with real wastewater samples and ion chromatography .

Data Analysis & Contradiction Management

Q. How to assess the validity of kinetic models for this compound 16 degradation when experimental data fits multiple models?

Methodological Answer: Compare goodness-of-fit metrics (R<sup>2</sup>, adjusted R<sup>2</sup>, RMSE) across pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. Conduct residual analysis to identify systematic deviations. Use Akaike Information Criterion (AIC) for model selection, prioritizing mechanistic relevance over statistical fit .

Q. What statistical frameworks are suitable for correlating this compound 16 adsorption efficiency with adsorbent surface properties?

Methodological Answer: Apply multivariate regression analysis to link adsorption capacity with variables like surface area, pore volume, and zeta potential. Use Principal Component Analysis (PCA) to reduce dimensionality and identify dominant factors. Machine learning (e.g., random forests) can uncover non-linear relationships in high-dimensional datasets .

Ethical & Reproducibility Considerations

Q. How to ensure ethical reporting of this compound 16 toxicity studies in aquatic ecosystems?

Methodological Answer: Adhere to OECD guidelines for acute/chronic toxicity testing (e.g., Daphnia magna immobilization assays). Disclose conflicts of interest and replicate results across independent labs. Use standardized positive/negative controls and report limits of detection (LOD) for environmental relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.